3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
2-[5-(1H-benzimidazol-2-yl)pyridin-3-yl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5/c1-2-6-15-14(5-1)21-18(22-15)12-9-13(11-20-10-12)19-23-16-7-3-4-8-17(16)24-19/h1-11H,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATQTLFKVWKYJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CN=C3)C4=NC5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648981 | |
| Record name | 2,2'-(Pyridine-3,5-diyl)bis(1H-benzimidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111397-62-7 | |
| Record name | 2,2'-(Pyridine-3,5-diyl)bis(1H-benzimidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis and characterization of the novel heterocyclic compound, 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine. This molecule, featuring a central pyridine ring flanked by two benzimidazole moieties, holds significant potential for applications in medicinal chemistry and materials science due to its structural similarity to compounds with known biological and photophysical properties. This document provides a comprehensive overview of a proposed synthetic protocol, detailed characterization data based on analogous compounds, and visual representations of the synthetic workflow. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration of new benzimidazole-based compounds.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered substantial interest in the field of drug discovery due to their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. Similarly, pyridine-based structures are integral to numerous pharmaceuticals and functional materials. The strategic combination of these two pharmacophores in this compound is anticipated to yield a molecule with unique biological and physicochemical characteristics. This guide outlines a feasible synthetic route and expected analytical data to facilitate further research and development of this promising compound.
Synthesis
The synthesis of this compound can be achieved through the condensation reaction of pyridine-3,5-dicarboxylic acid with o-phenylenediamine. This reaction is typically acid-catalyzed and driven to completion by the removal of water. Polyphosphoric acid (PPA) is a common and effective medium for this type of cyclization.
Proposed Synthetic Scheme
The logical workflow for the synthesis is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials:
-
Pyridine-3,5-dicarboxylic acid
-
o-Phenylenediamine
-
Polyphosphoric acid (PPA)
-
10% Sodium carbonate solution
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a condenser, place pyridine-3,5-dicarboxylic acid (1 equivalent) and o-phenylenediamine (2.2 equivalents).
-
Add polyphosphoric acid to the flask in sufficient quantity to ensure the mixture can be stirred effectively.
-
Heat the reaction mixture to 180-200 °C with continuous stirring for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to approximately 100 °C and pour it carefully into a beaker of ice water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a 10% sodium carbonate solution until the pH is approximately 7-8.
-
The resulting precipitate is collected by vacuum filtration and washed thoroughly with water.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
Characterization
The structural elucidation of the synthesized compound would be performed using standard spectroscopic techniques. The expected data, based on analogous compounds found in the literature, are summarized below.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆) | δ ~13.0 (br s, 2H, NH), ~8.5-9.0 (m, 3H, pyridine-H), ~7.2-7.8 (m, 8H, benzo-H) |
| ¹³C NMR (DMSO-d₆) | δ ~151 (C=N), ~148 (pyridine C-H), ~143 (pyridine C-N), ~135 (benzimidazole C-N), ~122-124 (benzimidazole C-H), ~112-119 (benzimidazole C-H), ~128 (pyridine C-C) |
| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching), ~3050 (aromatic C-H stretching), ~1620 (C=N stretching), ~1580, 1450 (aromatic C=C stretching), ~740 (aromatic C-H bending) |
| Mass Spec. (ESI+) | Expected m/z: 324.12 [M+H]⁺ for C₁₉H₁₃N₅ |
Note: The chemical shifts (δ) in NMR are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The characteristic absorption bands in FT-IR are reported in wavenumbers (cm⁻¹).
The logical workflow for the characterization process is outlined below.
Caption: Experimental workflow for product purification and characterization.
Potential Applications
Given the structural motifs present in this compound, it is hypothesized to have potential applications in several areas:
-
Medicinal Chemistry: The benzimidazole core is a well-established pharmacophore. This compound could be screened for various biological activities, including as a kinase inhibitor or an anticancer agent.
-
Materials Science: The extended π-conjugated system suggests potential for use in organic light-emitting diodes (OLEDs), fluorescent sensors, or as a ligand for the synthesis of metal-organic frameworks (MOFs). The nitrogen atoms in the pyridine and imidazole rings can act as coordination sites for metal ions.
The potential interaction of this compound as a ligand is depicted below.
Caption: Potential coordination of the title compound with a metal ion.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established methodologies for benzimidazole formation. The expected characterization data, derived from analogous structures, will aid in the structural confirmation of the final product. The unique combination of pyridine and benzimidazole moieties suggests that this compound is a promising candidate for further investigation in both medicinal chemistry and materials science. This document serves as a valuable resource for researchers aiming to explore the potential of this novel heterocyclic system.
physicochemical properties of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine
An In-depth Technical Guide on the Physicochemical Properties of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile biological and photophysical properties associated with the benzimidazole and pyridine moieties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its synthesis, spectral characteristics, and other key physical data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics and functional materials.
Chemical Structure and Properties
This compound possesses a rigid, planar structure featuring a central pyridine ring symmetrically substituted at the 3 and 5 positions with 1H-benzo[d]imidazol-2-yl groups. This unique arrangement of nitrogen-containing heterocycles imparts distinct electronic and structural characteristics to the molecule.
Table 1: General and Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₃N₅ | - |
| Molecular Weight | 311.34 g/mol | ChemScene |
| LogP | 3.7594 | ChemScene |
| Topological Polar Surface Area (TPSA) | 48.53 Ų | ChemScene |
| Hydrogen Bond Donors | 0 | ChemScene |
| Hydrogen Bond Acceptors | 5 | ChemScene |
| Rotatable Bonds | 2 | ChemScene |
Synthesis
The synthesis of bis(benzimidazole) derivatives, including those linked to a pyridine core, generally follows a well-established condensation reaction. While a specific protocol for the 3,5-isomer is not detailed in the searched literature, a general and widely applicable method involves the reaction of a pyridine dicarboxylic acid with o-phenylenediamine in the presence of a dehydrating agent or catalyst. A common catalyst for this reaction is polyphosphoric acid (PPA).
General Experimental Protocol for Synthesis of Bis(benzimidazolyl)pyridines
A general synthesis for a related compound, 2,6-bis(1H-benzo[d]imidazol-2-yl)pyridine, involves the following steps which can be adapted for the 3,5-isomer by starting with pyridine-3,5-dicarboxylic acid[1].
-
A mixture of the appropriate pyridine dicarboxylic acid and o-phenylenediamine is heated in polyphosphoric acid.
-
The reaction mixture is heated at an elevated temperature (e.g., 150-200 °C) for several hours.
-
After cooling, the reaction mixture is poured into a large volume of water or an ice-water mixture to precipitate the product.
-
The precipitate is collected by filtration, washed with water, and then neutralized with a base such as ammonium hydroxide or sodium carbonate.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF) or by column chromatography.
Diagram 1: General Synthesis of Bis(benzimidazolyl)pyridines
Caption: General workflow for the synthesis of this compound.
Spectral Properties
The spectral properties of bis(benzimidazolyl)pyridines are of significant interest for applications in materials science, particularly in the development of fluorescent probes and organic light-emitting diodes (OLEDs).
UV-Vis Absorption and Fluorescence Emission
While specific UV-Vis and fluorescence data for the 3,5-isomer are not available in the provided search results, related bis(oxazolo[5,4-b]pyridine) derivatives, which are structurally similar, exhibit intense blue to deep blue fluorescence with absorption maxima in the range of 323–357 nm.[2] These transitions are attributed to π–π* electronic transitions within the conjugated ring system.[2] It is expected that this compound would exhibit similar photophysical behavior.
NMR Spectroscopy
Detailed NMR data for the specific 3,5-isomer is not available in the searched literature. However, for the related compound 2,6-bis((1H-benzo[d]imidazol-1-yl)methyl)pyridine , the following 1H and 13C NMR data have been reported, which can serve as a reference.[3]
Table 2: NMR Data for 2,6-bis((1H-benzo[d]imidazol-1-yl)methyl)pyridine [3]
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | 8.35 (s, 2H), 7.74–7.71 (t, J = 8.0 Hz, 1H), 7.66–7.65 (d, J = 8.0 Hz, 2H), 7.40–7.38 (d, J = 8.0 Hz, 2H), 7.19–7.11 (m, 6H), 5.54 (s, 4H) |
| ¹³C NMR | 155.9, 144.4, 143.4, 138.4, 133.7, 122.4, 121.5, 120.9, 119.4, 110.6, 49.4 |
Note: The provided NMR data is for a structural isomer and will differ from that of this compound. It is included for comparative purposes.
Other Physicochemical Data
Melting Point
A specific melting point for this compound is not documented in the available literature. However, for the related compound 2,6-bis((1H-benzo[d]imidazol-1-yl)methyl)pyridine , a melting point of 154–160 °C has been reported.[3] Benzimidazole derivatives are generally crystalline solids with relatively high melting points due to strong intermolecular hydrogen bonding and π-π stacking interactions.
Solubility
The solubility of benzimidazole derivatives is generally low in water but can be improved in organic solvents.[4] For benzimidazoles, solubility in alcohols tends to decrease as the alkyl chain length of the alcohol increases.[5] Many benzimidazole compounds are known to have low solubility even in many organic solvents.[6] The experimental determination of pKa values for protonated benzimidazoles in water can be challenging due to their low solubility.[4]
pKa
The pKa of benzimidazole itself is approximately 5.6. The presence of two benzimidazole moieties and a central pyridine ring in this compound will influence its acid-base properties. The pyridine nitrogen will be basic, while the N-H protons of the benzimidazole rings will be acidic. Computational methods are often employed to predict the pKa values of such complex heterocyclic systems, especially when experimental determination is hampered by low solubility.[4]
Biological Activity and Signaling Pathways
Benzimidazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1] This broad spectrum of activity is attributed to the structural similarity of the benzimidazole core to naturally occurring purines, allowing them to interact with various biological targets. However, no specific biological activities or involvement in signaling pathways have been reported for this compound in the provided search results. Research in this area is ongoing, and the unique structural features of this compound make it a promising candidate for future drug discovery efforts.
Diagram 2: Potential Areas of Biological Investigation
Caption: Potential biological activities and mechanisms of action for investigation.
Conclusion
This compound is a compound with significant potential in both medicinal chemistry and materials science. While comprehensive experimental data for this specific isomer is limited, this guide consolidates the available information on its synthesis, and spectral and physicochemical properties based on closely related analogs. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this promising molecule. This guide serves as a foundational resource to aid researchers in their future studies.
References
- 1. Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Bis-(imidazole/benzimidazole)-pyridine derivatives: synthesis, structure and antimycobacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational determination of aqueous pKa values of protonated benzimidazoles (part 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
Spectral Analysis of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral analysis of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the spectroscopic characterization (NMR, IR, MS) and provides a comprehensive experimental protocol for its synthesis.
Introduction
This compound is a multidentate N-heterocyclic ligand. The benzimidazole moiety is a prominent scaffold in a variety of pharmacologically active molecules. The arrangement of the two benzimidazole units on the pyridine ring at the 3 and 5 positions creates a unique electronic and structural framework, making it a versatile building block for the synthesis of metallo-supramolecular architectures and a candidate for drug design. Accurate spectral analysis is paramount for the unambiguous identification and characterization of this compound.
Experimental Protocols
The synthesis of this compound can be achieved through the condensation reaction of 3,5-pyridinedicarboxylic acid with o-phenylenediamine. While a specific protocol for the 3,5-isomer is not widely published, a reliable synthesis can be adapted from established procedures for analogous bis(benzimidazole)pyridines.
Synthesis of this compound:
A mixture of 3,5-pyridinedicarboxylic acid (1 equivalent) and o-phenylenediamine (2 equivalents) is heated in a high-boiling point solvent such as polyphosphoric acid (PPA) or in a melt. The reaction mixture is heated at a high temperature (typically 180-220 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and poured into a large volume of water or a basic solution (e.g., sodium bicarbonate) to precipitate the crude product. The solid is then collected by filtration, washed thoroughly with water and a suitable organic solvent (e.g., ethanol or acetone) to remove impurities, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like DMF/water or ethanol.
Instrumentation for Spectral Analysis:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets.
-
Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.
Spectral Data and Interpretation
NMR Spectroscopy
¹H NMR (Predicted, in DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine and benzimidazole rings.
-
Pyridine Protons: The proton at the 4-position of the pyridine ring (H-4') is expected to appear as a triplet, while the protons at the 2 and 6-positions (H-2' and H-6') should appear as a doublet.
-
Benzimidazole Protons: The N-H proton of the benzimidazole ring will likely appear as a broad singlet at a downfield chemical shift (typically > 12 ppm). The aromatic protons of the benzimidazole rings will resonate in the aromatic region (7.0-8.5 ppm), likely as complex multiplets.
¹³C NMR (Predicted, in DMSO-d₆): The carbon NMR spectrum will show signals corresponding to the carbon atoms of both the pyridine and benzimidazole rings.
-
Pyridine Carbons: Signals for the pyridine ring carbons are expected in the range of 120-150 ppm.
-
Benzimidazole Carbons: The C2 carbon of the benzimidazole ring (the carbon linking to the pyridine ring) is expected to be in the region of 150-155 ppm. The other aromatic carbons of the benzimidazole ring will appear in the 110-145 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
-
N-H Stretching: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the benzimidazole ring.
-
C=N Stretching: A sharp absorption band around 1620-1640 cm⁻¹ can be attributed to the C=N stretching vibration of the imidazole ring.
-
C=C Stretching: Aromatic C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
-
C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is expected to show the protonated molecular ion peak [M+H]⁺, confirming the molecular weight of the compound (C₁₉H₁₃N₅, MW = 311.34 g/mol ).
Data Summary
Table 1: Predicted Spectral Data for this compound
| Technique | Parameter | Predicted Value/Range |
| ¹H NMR | Chemical Shift (δ) | Pyridine H-4': Triplet |
| Pyridine H-2', H-6': Doublet | ||
| Benzimidazole N-H: > 12 ppm (broad singlet) | ||
| Benzimidazole Ar-H: 7.0 - 8.5 ppm (multiplets) | ||
| ¹³C NMR | Chemical Shift (δ) | Pyridine Carbons: 120 - 150 ppm |
| Benzimidazole C2: 150 - 155 ppm | ||
| Benzimidazole Ar-C: 110 - 145 ppm | ||
| IR | Wavenumber (cm⁻¹) | N-H Stretch: 3200 - 3500 |
| C=N Stretch: 1620 - 1640 | ||
| C=C Stretch (Aromatic): 1400 - 1600 | ||
| MS (ESI) | m/z | [M+H]⁺: 312.12 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and spectral characterization.
Conclusion
This technical guide provides a framework for the synthesis and comprehensive spectral analysis of this compound. While specific experimental data remains to be fully documented in the literature, the provided protocols and predicted spectral characteristics offer a solid foundation for researchers working with this and related compounds. The unique structural and electronic properties of this molecule warrant further investigation into its potential applications in various scientific fields.
An In-depth Technical Guide on the Synthesis and Structural Characteristics of Bis(1H-benzo[d]imidazol-2-yl)pyridines
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the synthesis and structural analysis of bis(1H-benzo[d]imidazol-2-yl)pyridine derivatives. While crystallographic data for the specific isomer 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine is not publicly available, this document outlines a probable synthetic methodology based on established procedures for related isomers. Furthermore, it presents a comprehensive analysis of the crystal structure of the closely related and well-documented compound, 2,6-bis[1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl]pyridine, to offer insights into the expected structural characteristics.
Synthesis of Bis(1H-benzo[d]imidazol-2-yl)pyridine Derivatives
The synthesis of bis(benzimidazolyl)pyridine compounds is typically achieved through the condensation reaction of the corresponding pyridine dicarboxylic acid with o-phenylenediamine.[1][2] This established method can be adapted for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
The following protocol is a proposed methodology based on the synthesis of analogous compounds.[3]
Materials:
-
Pyridine-3,5-dicarboxylic acid
-
o-Phenylenediamine
-
Polyphosphoric acid (PPA) or a similar dehydrating agent/acid catalyst
-
Methanol or Ethanol for recrystallization
-
Sodium bicarbonate solution (aqueous)
Procedure:
-
A mixture of pyridine-3,5-dicarboxylic acid and a slight excess (2.2 equivalents) of o-phenylenediamine is prepared.
-
The mixture is added to polyphosphoric acid, which acts as both a solvent and a condensing agent.
-
The reaction mixture is heated to a temperature typically ranging from 180°C to 230°C for several hours (e.g., 4-12 hours) with constant stirring under an inert atmosphere (e.g., nitrogen or argon).
-
The progress of the reaction should be monitored using an appropriate technique such as Thin Layer Chromatography (TLC).
-
Upon completion, the hot reaction mixture is carefully poured into a beaker containing ice-water, leading to the precipitation of the crude product.
-
The precipitate is then neutralized with a sodium bicarbonate solution to remove any residual acid.
-
The solid product is collected by filtration, washed thoroughly with water, and then dried.
-
Purification of the crude product is achieved by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure this compound.
Crystal Structure Analysis
As of the date of this document, a definitive crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of the closely related isomer, 2,6-bis[1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl]pyridine, has been determined and provides valuable insights into the potential structural features.[4]
Crystallographic Data for 2,6-bis[1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl]pyridine 0.144-hydrate
The following table summarizes the key crystallographic data for this related compound.[4]
| Parameter | Value |
| Chemical Formula | C₂₅H₁₇N₅·0.144H₂O |
| Formula Weight | 394.05 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.1234 (2) |
| b (Å) | 16.9876 (4) |
| c (Å) | 10.0898 (2) |
| α (°) | 90 |
| β (°) | 109.438 (1) |
| γ (°) | 90 |
| Volume (ų) | 1955.54 (7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.339 |
| Temperature (K) | 150 |
| CCDC Number | 2500024 |
Structural Commentary on the 2,6-Isomer
The structure of 2,6-bis[1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl]pyridine reveals several key features that may be analogous in the 3,5-isomer. The two benzimidazole ring systems are nearly planar.[4] The central pyridine ring is oriented at dihedral angles of 11.77 (4)° and 6.64 (3)° with respect to the mean planes of the two benzimidazole rings.[4] The dihedral angle between the two benzimidazole ring systems is 18.26 (3)°.[4]
In the crystal packing, intermolecular interactions such as O—H⋯N and C—H⋯O hydrogen bonds link the molecules into infinite chains.[4] Furthermore, π–π stacking interactions are observed between the imidazole rings and between the pyridine and imidazole rings of adjacent molecules.[4] A Hirshfeld surface analysis indicated that the most significant contributions to the crystal packing are from H⋯H (39.3%), H⋯C/C⋯H (35.9%), and H⋯N/N⋯H (9.1%) contacts.[4]
It is plausible that this compound would also exhibit a high degree of planarity in its benzimidazole moieties and engage in similar hydrogen bonding and π–π stacking interactions, which would dictate its supramolecular assembly in the solid state. The difference in the substitution pattern on the central pyridine ring (3,5- vs 2,6-) would, however, lead to a different overall molecular geometry and crystal packing.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bis[2,6-bis(benzimidazol-2-yl)pyridine-κ3 N,N′,N′′]nickel(II) bis(trifluoromethanesulfonate) diethyl ether monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
Quantum Chemical Analysis of Benzimidazole-Pyridine Derivatives: A Technical Overview
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
This technical guide provides a comprehensive overview of the quantum chemical calculations for benzimidazole-pyridine derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. Due to a lack of publicly available, in-depth computational studies specifically for 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine, this document presents a detailed analysis of a closely related isomer, 2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridine , based on available research. This allows for a thorough demonstration of the computational methodologies and data presentation requested.
The insights derived from these calculations are crucial for understanding the electronic structure, reactivity, and potential applications of these molecules in areas such as drug design and optoelectronics.
Computational Methodology
The quantum chemical calculations detailed herein were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.
Software and Theoretical Level:
The structural optimization and property calculations were conducted using the Gaussian 09 software package. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the 6-311++G(d,p) basis set.[1] This level of theory is well-established for providing a good balance between computational cost and accuracy for organic molecules of this size.
Key Computational Steps:
-
Geometry Optimization: The initial molecular structure was optimized to find the lowest energy conformation. This step is crucial as all subsequent electronic property calculations are dependent on the optimized geometry.
-
Frequency Analysis: Vibrational frequency calculations were performed on the optimized structure to confirm that it corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Property Calculation: A range of electronic properties were calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment.
-
Spectroscopic Simulation: Theoretical simulations of FT-IR spectra were carried out based on the calculated vibrational frequencies.
Data Presentation
The following tables summarize the key quantitative data obtained from the quantum chemical calculations for 2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridine.
Table 1: Optimized Geometrical Parameters (Selected)
| Parameter | Bond/Angle | Value |
| Bond Length | C-N (imidazole) | 1.38 Å |
| Bond Length | C=N (imidazole) | 1.32 Å |
| Bond Length | C-C (pyridine) | 1.39 Å |
| Bond Length | C-N (pyridine) | 1.34 Å |
| Dihedral Angle | Benzimidazole-Pyridine | 25.8° |
Note: The values presented are representative and averaged where applicable. For a complete list of geometrical parameters, please refer to the original research.
Table 2: Calculated Electronic Properties
| Property | Value | Unit |
| HOMO Energy | -5.89 | eV |
| LUMO Energy | -1.78 | eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.11 | eV |
| Dipole Moment (μ) | 2.55 | Debye |
| Polarizability (α) | 45.3 x 10⁻²⁴ | esu |
| First Hyperpolarizability (β) | 2.87 x 10⁻³⁰ | esu |
Experimental Protocols
While this guide focuses on computational data, a brief overview of the synthesis and characterization of the parent compound is provided for context.
Synthesis of 2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridine:
The synthesis typically involves the condensation reaction of pyridine-2,6-dicarboxylic acid with o-phenylenediamine in a suitable solvent under reflux conditions.[1] The crude product is then purified by recrystallization.
Characterization:
The synthesized compound is characterized using various spectroscopic techniques:
-
FT-IR Spectroscopy: To identify the characteristic vibrational modes of the functional groups present in the molecule.
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the chemical environment of the protons and carbon atoms.
-
Mass Spectrometry: To determine the molecular weight of the compound.
Visualizations
The following diagrams illustrate the workflow of the quantum chemical calculations and the logical relationships between the calculated properties.
Caption: Workflow for Quantum Chemical Calculations.
Caption: Relationship between Electronic Properties.
This technical guide has outlined the application of quantum chemical calculations to understand the structural and electronic properties of a representative benzimidazole-pyridine derivative. The presented data and methodologies offer a framework for researchers and scientists to conduct similar computational studies on related molecules. Such theoretical investigations are invaluable for predicting molecular behavior, guiding experimental work, and accelerating the discovery and development of new functional materials and therapeutic agents.
References
Technical Guide: Solubility Profile of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine is a heterocyclic compound featuring a central pyridine ring flanked by two benzimidazole moieties. This structural motif is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and coordination properties associated with both pyridine and benzimidazole scaffolds. The solubility of such a compound is a critical physicochemical parameter that influences its utility in various applications, from biological assays to formulation development. Poor aqueous solubility, a common trait for planar, aromatic molecules, can impede drug absorption and bioavailability, making early and accurate assessment of this property essential.
This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data for this exact molecule is not extensively available in public literature, this document outlines the expected solubility profile based on related structures, presents standardized experimental protocols for its determination, and offers a best-practice framework for data presentation.
Qualitative Solubility Profile
Based on the chemical structure, which is largely aromatic and contains multiple hydrogen bond donors and acceptors, this compound is anticipated to be poorly soluble in aqueous media, particularly at neutral pH. The benzimidazole rings can be protonated under acidic conditions or deprotonated under basic conditions, suggesting that solubility will be pH-dependent.
For structurally related bis-(benzimidazole)-pyridine compounds, the following qualitative observations have been noted:
-
They often exhibit low solubility in water but better solubility in polar aprotic solvents.
-
Some derivatives have been described as having "excellent solubility in microbiological medium"[1][2].
-
Conversion to salt forms is a common strategy to enhance aqueous solubility for this class of compounds[3].
Therefore, it is expected that this compound is likely soluble in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and sparingly soluble in alcohols like methanol and ethanol. Its solubility in aqueous buffers is expected to be low but may increase at acidic or basic pH values.
Data Presentation: A Framework for Reporting
To facilitate clear communication and comparison of solubility data, a structured tabular format is recommended. The following table provides a template for presenting the solubility of this compound in a range of common solvents relevant to research and drug development.
| Solvent/Medium | Type | Temperature (°C) | Solubility (µg/mL) | Method |
| Water | Aqueous | 25 | Data not available | Shake-Flask |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous Buffer | 25 | Data not available | Shake-Flask |
| Acetate Buffer, pH 4.5 | Aqueous Buffer | 25 | Data not available | Shake-Flask |
| Glycine-HCl Buffer, pH 2.0 | Aqueous Buffer | 25 | Data not available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data not available | Kinetic |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | Data not available | Kinetic |
| Ethanol | Polar Protic | 25 | Data not available | Kinetic |
| Methanol | Polar Protic | 25 | Data not available | Kinetic |
| Acetonitrile | Polar Aprotic | 25 | Data not available | Kinetic |
| Dichloromethane (DCM) | Non-Polar | 25 | Data not available | Kinetic |
Experimental Protocols
Accurate determination of solubility requires robust and well-defined experimental protocols. The two primary types of solubility measurements are thermodynamic and kinetic.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility, which represents the true saturation point of a compound in a solvent[4][5].
Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at equilibrium.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid compound to a glass vial. The excess should be sufficient to maintain a saturated solution with undissolved solid present throughout the experiment.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. For poorly soluble compounds, this can take 24 to 72 hours[6][7].
-
After equilibration, allow the vials to stand to let undissolved solids settle.
-
Carefully remove an aliquot of the supernatant. To separate any remaining solid particles, either centrifuge the aliquot at high speed or filter it through a syringe filter.
-
Quantify the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method like HPLC-UV or LC-MS/MS.
-
The experiment should be performed in triplicate for each solvent[8].
Kinetic Solubility Determination (DMSO Co-solvent Method)
Kinetic solubility is often measured in early drug discovery for high-throughput screening. This method measures the concentration at which a compound precipitates from an aqueous solution when added from a concentrated organic stock solution, typically DMSO[6][9][10].
Objective: To rapidly assess the solubility of this compound under non-equilibrium conditions.
Materials:
-
Concentrated stock solution of the compound in DMSO (e.g., 10 or 20 mM).
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
96-well microtiter plates.
-
Automated liquid handler or multichannel pipette.
-
Plate reader capable of detecting turbidity (nephelometry) or a UV-Vis spectrophotometer.
Procedure:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO.
-
In a 96-well plate, add a small volume of the DMSO stock solution to the aqueous buffer. The final concentration of DMSO should be kept low (typically 1-2%) to minimize its effect on solubility[7].
-
Mix the solution and incubate at a controlled temperature (e.g., room temperature) for a set period, typically 1 to 2 hours[6][9].
-
Measure the precipitation of the compound. This can be done by:
-
The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
Mandatory Visualization
The following diagrams illustrate the logical workflows for determining and characterizing the solubility of a novel compound.
Caption: Workflow for solubility assessment of a new chemical entity.
Caption: Key steps of the Shake-Flask method for thermodynamic solubility.
References
- 1. Bis-(imidazole/benzimidazole)-pyridine derivatives: synthesis, structure and antimycobacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. tandfonline.com [tandfonline.com]
- 6. enamine.net [enamine.net]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Thermal Stability of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal stability of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine and related benzimidazole-containing compounds. The inherent thermal resilience of the benzimidazole moiety makes these compounds promising candidates for applications requiring high-temperature stability, including in materials science and as robust pharmaceutical agents. This document summarizes key thermal decomposition data from analogous structures, details relevant experimental protocols, and illustrates a typical synthesis workflow.
Core Concepts in Thermal Stability
The thermal stability of a compound is a critical parameter, indicating its resistance to decomposition at elevated temperatures. For pharmaceutical applications, high thermal stability is desirable for ensuring the integrity of active pharmaceutical ingredients (APIs) during manufacturing, storage, and formulation. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperatures and quantify mass loss due to degradation.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal events such as melting, crystallization, and glass transitions, providing complementary information to TGA.
Thermal Stability Data of Analogous Compounds
While specific thermal analysis data for this compound is not extensively available in the public domain, the thermal behavior of structurally related polybenzimidazoles (PBI) and other benzimidazole derivatives provides strong indicative evidence of high thermal stability. The rigid, aromatic structure of the benzimidazole ring system contributes significantly to the thermal robustness of these materials.
Below is a summary of thermal stability data for various benzimidazole-containing polymers and derivatives, which serve as a proxy for the expected performance of the target compound.
| Compound/Material | Td5 (°C) (Temp. at 5% Weight Loss) | Td (°C) (Decomposition Temp.) | Char Yield at 800°C (N₂ atm) (%) | Analysis Condition |
| Poly[2,2'-(m-phenylene)-5,5'-bisbenzimidazole] (PBI) | > 500 | > 600 | > 65 | Nitrogen atmosphere |
| PBI-co-PA (copolymer) | ~719 | - | - | Nitrogen atmosphere |
| Aliphatic Polybenzimidazoles (general) | ~460 | - | 17-23 | Nitrogen atmosphere |
| Triphenylamine-benzimidazole derivative (1a) | - | 399 | - | Nitrogen atmosphere, 20 °C/min heating rate |
| Triphenylamine-benzimidazole derivative (1d, CN-substituted) | - | 454 | - | Nitrogen atmosphere, 20 °C/min heating rate |
Data compiled from analogous compounds reported in the literature. Td5 and Td values can vary based on specific molecular structure and analytical conditions.
The data consistently demonstrates that benzimidazole-based materials exhibit exceptional thermal stability, with decomposition often initiating well above 400°C.[1] Polybenzimidazole, a polymer containing repeating benzimidazole units, is particularly renowned for its thermal resistance, maintaining its integrity at temperatures exceeding 500°C.[2][3]
Experimental Protocols for Thermal Analysis
The following are detailed methodologies for conducting TGA and DSC analyses, adapted for the characterization of this compound compounds.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the onset of thermal decomposition and the pattern of mass loss as a function of temperature.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small amount of the sample (typically 3-10 mg) is accurately weighed and placed into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
A temperature program is set, typically involving an initial isothermal hold at a low temperature (e.g., 30°C) to allow for stabilization, followed by a linear heating ramp (e.g., 10-20 °C/min) to a final temperature above the expected decomposition range (e.g., 800-1000°C).[1]
-
-
Data Acquisition: The instrument records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature at which 5% mass loss occurs (Td5), and the residual mass at the final temperature (char yield). The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To identify thermal transitions such as melting, crystallization, and glass transitions.
Instrumentation: A standard differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
A temperature program is established, which may include heating and cooling cycles to observe reversible thermal events. A typical heating rate is 10 °C/min.
-
-
Data Acquisition: The instrument measures the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization or decomposition), as well as step changes in the baseline indicative of a glass transition.[4][5]
Synthesis Workflow
The synthesis of bis(benzimidazolyl)pyridine compounds generally involves the condensation of a pyridine dicarboxylic acid derivative with o-phenylenediamine or its substituted analogs. The following diagram illustrates a typical synthetic pathway.
Caption: General synthesis workflow for bis(benzimidazolyl)pyridine compounds.
This process typically utilizes polyphosphoric acid (PPA) as both the solvent and the condensing agent, with the reaction carried out at elevated temperatures.[6] The final product is then isolated and purified.
Conclusion
References
- 1. Synthesis, crystal structure and thermal properties of poly[bis-[μ2-3-(amino-meth-yl)pyridine]-bis-(thio-cyanato)-cobalt(II)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-substituted poly(benzimidazole ketone ketone)s containing pyridine rings | Semantic Scholar [semanticscholar.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. mdpi.com [mdpi.com]
- 5. chemscene.com [chemscene.com]
- 6. benicewiczgroup.com [benicewiczgroup.com]
Synthesis of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document outlines the primary synthetic route, detailed experimental protocols, and relevant quantitative data extracted from established chemical literature.
Introduction
This compound is a multidentate ligand and a valuable building block in the development of novel therapeutic agents and functional materials. Its rigid, planar structure and the presence of multiple nitrogen donor atoms facilitate strong coordination with metal ions, making it a subject of investigation for applications in catalysis, sensing, and as a component of metal-organic frameworks. The synthesis of this compound and its derivatives is a key area of research in heterocyclic chemistry.
Core Synthetic Pathway
The most prevalent and direct method for the synthesis of this compound is the condensation reaction between pyridine-3,5-dicarboxylic acid and o-phenylenediamine.[1][2] This reaction typically proceeds at elevated temperatures, often in the presence of a dehydrating agent or a catalyst to facilitate the cyclization and formation of the two benzimidazole rings.[3] Polyphosphoric acid (PPA) is a commonly used solvent and catalyst for this type of condensation as it promotes the necessary dehydration steps.[4]
The overall reaction can be depicted as follows:
Figure 1: General reaction scheme for the synthesis of this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound based on established methods for analogous bis-benzimidazole preparations.[4]
Materials:
-
Pyridine-3,5-dicarboxylic acid
-
o-Phenylenediamine
-
Polyphosphoric acid (PPA)
-
Ammonium hydroxide solution (10%)
-
Deionized water
-
Methanol
Equipment:
-
Three-neck round-bottom flask
-
Mechanical overhead stirrer
-
Heating mantle with a temperature controller
-
Nitrogen inlet and outlet
-
Condenser
-
Buchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add pyridine-3,5-dicarboxylic acid (1 equivalent) and o-phenylenediamine (2 equivalents).
-
Addition of PPA: Under a gentle stream of nitrogen, carefully add polyphosphoric acid to the flask to act as both the solvent and the catalyst. The amount of PPA should be sufficient to ensure good stirring of the reaction mixture.
-
Heating and Reaction: Heat the reaction mixture with stirring to 180-220°C. Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to approximately 100°C. Carefully and slowly pour the hot reaction mixture into a beaker of cold water with vigorous stirring. This will precipitate the crude product.
-
Neutralization and Filtration: Neutralize the aqueous mixture with a 10% ammonium hydroxide solution to a pH of 7-8. Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid thoroughly with deionized water to remove any residual PPA and salts. Subsequently, wash with methanol to remove any remaining organic impurities.
-
Drying: Dry the purified product in a vacuum oven at 80-100°C to a constant weight.
The following diagram illustrates the experimental workflow:
Figure 2: Experimental workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound. The data is compiled from typical procedures for the synthesis of polybenzimidazoles and related compounds.[4]
| Parameter | Value |
| Reactants | |
| Pyridine-3,5-dicarboxylic acid | 1.0 molar equivalent |
| o-Phenylenediamine | 2.0 molar equivalents |
| Reaction Conditions | |
| Solvent/Catalyst | Polyphosphoric Acid (PPA) |
| Temperature | 180 - 220 °C |
| Reaction Time | 4 - 6 hours |
| Atmosphere | Inert (Nitrogen) |
| Work-up | |
| Neutralizing Agent | 10% Ammonium Hydroxide |
| Yield | |
| Expected Yield | > 90% (based on similar reactions) |
Conclusion
The synthesis of this compound is efficiently achieved through the condensation of pyridine-3,5-dicarboxylic acid and o-phenylenediamine in polyphosphoric acid. This method offers high yields and a straightforward work-up procedure, making it a reliable route for obtaining this valuable compound for further research and development in various scientific disciplines. The provided protocol and data serve as a comprehensive guide for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. benicewiczgroup.com [benicewiczgroup.com]
An In-depth Technical Guide to the Discovery and History of Bis(benzimidazole)pyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and diverse applications of bis(benzimidazole)pyridine (BBP) ligands. Since their initial synthesis, these versatile tridentate nitrogen donor ligands have garnered significant interest across various fields of chemistry, owing to their rigid, planar structure and tunable electronic properties. This document details the seminal moments in their historical development, from their first reported synthesis to the evolution of complex, functionalized derivatives. Key applications in medicinal chemistry, catalysis, and materials science are discussed in depth, supported by quantitative data and detailed experimental protocols for their synthesis and key applications. Visualizations of synthetic pathways and logical relationships are provided to facilitate a deeper understanding of the core concepts.
Introduction: The Emergence of a Versatile Ligand Scaffold
The field of coordination chemistry has been profoundly impacted by the development of tailored ligand frameworks that can impart specific geometries and electronic properties to metal centers. Among these, the 2,6-bis(benzimidazol-2-yl)pyridine (BBP or bzimpy) scaffold has emerged as a particularly versatile and widely studied class of tridentate ligands. Comprising a central pyridine ring flanked by two benzimidazole moieties, these ligands are prized for their rigid, planar geometry and their strong, coplanar coordination to metal ions. This unique structural feature, coupled with the ability to readily modify the benzimidazole and pyridine rings, has led to their application in a diverse array of chemical disciplines.
A Journey Through Time: The History and Discovery of Bis(benzimidazole)pyridine Ligands
The intellectual lineage of bis(benzimidazole)pyridine ligands can be traced back to early explorations of polymers containing benzimidazole units. While not the direct discovery of the discrete ligand, the work of Vogel and Marvel in 1961 on the synthesis of polybenzimidazoles laid the groundwork for the construction of the core benzimidazole heterocycle, which is a fundamental component of BBP ligands.
The first documented synthesis of the parent 2,6-bis(2-benzimidazolyl)pyridine ligand is credited to Addison and Burke in their 1981 publication in the Journal of Heterocyclic Chemistry[1][2]. Their work described the condensation of pyridine-2,6-dicarboxylic acid with o-phenylenediamine, a straightforward and effective method that remains a cornerstone for the synthesis of this ligand class[3]. This initial report opened the door for the exploration of the coordination chemistry and potential applications of this novel tridentate ligand.
The subsequent decades witnessed a flourishing of research into BBP ligands and their derivatives. Scientists began to systematically explore their coordination with a wide range of transition metals, lanthanides, and main group elements[3]. A significant focus of this research has been the functionalization of the BBP scaffold to fine-tune its steric and electronic properties, leading to the development of ligands with enhanced performance in specific applications. This has included the synthesis of N-alkylated derivatives, as well as the introduction of various substituents on both the benzimidazole and pyridine rings[4]. The development of chiral BBP ligands has also been a notable advancement, opening avenues for their use in asymmetric catalysis[1][5].
Caption: A timeline highlighting key milestones in the development of bis(benzimidazole)pyridine ligands.
Synthetic Methodologies: Crafting the BBP Core and its Derivatives
The synthesis of bis(benzimidazole)pyridine ligands is generally achieved through a condensation reaction. The most common and direct route involves the reaction of pyridine-2,6-dicarboxylic acid with two equivalents of an o-phenylenediamine derivative in a high-boiling solvent, often with a dehydrating agent or catalyst such as polyphosphoric acid (PPA)[3][4]. Microwave-assisted synthesis has also been employed to significantly reduce reaction times.
A variety of derivatives can be accessed through modifications of the starting materials or post-synthesis functionalization of the parent BBP ligand. For instance, N-alkylation of the benzimidazole rings can be readily achieved by deprotonation with a base followed by reaction with an alkyl halide[4]. Functional groups on the pyridine ring can be introduced by starting with a substituted pyridine-2,6-dicarboxylic acid.
Caption: General synthetic scheme for bis(benzimidazole)pyridine ligands.
Experimental Protocol: Synthesis of 2,6-bis(2-benzimidazol-2-yl)pyridine (BBP)
This protocol is adapted from the method described by Li et al.[6].
Materials:
-
Pyridine-2,6-dicarboxylic acid
-
1,2-phenylenediamine
-
Polyphosphoric acid (PPA)
-
Ammonium hydroxide
-
Methanol
-
Activated charcoal
Procedure:
-
Under a nitrogen atmosphere, add pyridine-2,6-dicarboxylic acid (3.35 g, 20 mmol) and 1,2-phenylenediamine (4.7 g, 44 mmol) to polyphosphoric acid (160 g).
-
Heat the mixture to 210 °C for 6 hours with stirring.
-
Cool the mixture to 150 °C and pour it into 1 L of water.
-
Neutralize the mixture to a pH of 8 with ammonium hydroxide.
-
Collect the resulting solid by filtration and wash it thoroughly with water.
-
Dissolve the solid in hot methanol and treat with activated charcoal.
-
Filter the hot solution and allow it to cool to crystallize the product.
-
Collect the pure white crystals of 2,6-bis(2-benzimidazol-2-yl)pyridine by filtration.
Applications in Medicinal Chemistry and Drug Development
The structural similarity of the benzimidazole core to naturally occurring purines has made BBP ligands and their derivatives attractive candidates for biological applications.
G-Quadruplex Stabilizing Agents
G-quadruplexes are non-canonical secondary structures of DNA found in guanine-rich regions, such as telomeres and oncogene promoters. The stabilization of these structures has emerged as a promising strategy for cancer therapy. Bis(benzimidazole)pyridine derivatives have been shown to be effective G-quadruplex inducing and stabilizing ligands[7]. Their planar aromatic surface allows for efficient π-π stacking interactions with the G-quartets, leading to high binding affinity.
| Ligand/Derivative | G-Quadruplex Target | Binding Affinity (Kd, µM) | Reference |
| PyBI | Parallel G4 | 4.52–5.88 | [8] |
| PyBI | Hybrid/Antiparallel G4 | 28.13–36.19 | [8] |
Antimicrobial and Antifungal Agents
Derivatives of bis(benzimidazole)pyridine have demonstrated significant activity against various microbial and fungal strains. The mechanism of action is often attributed to the inhibition of essential enzymes or the disruption of cell wall synthesis. The ability to systematically modify the periphery of the BBP scaffold allows for the optimization of activity against specific pathogens.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Hybrid 5a | C. albicans (wild type) | 3.9 | [8] |
| Hybrid 6a | Rhodotorula sp. | 3.9 | [8] |
| Hybrid 5c | C. albicans (wild type) | 62.5 | [8] |
| Hybrid 6c | C. albicans (wild type) | 62.5 | [8] |
| Compound | Mycobacterial Strain | MIC (µM) | Reference |
| Derivative 2b | M. tuberculosis H37Rv | >200 | [9] |
| Derivative 4f | M. tuberculosis H37Rv | 129 | [9] |
| Derivative 6c | M. tuberculosis H37Rv | >200 | [9] |
| Derivative 6f | M. tuberculosis H37Rv | 71 | [9] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This is a generalized protocol based on standard methods.
Materials:
-
Bis(benzimidazole)pyridine derivative
-
Fungal strain of interest
-
Appropriate broth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in the broth medium in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a standardized inoculum of the fungal strain.
-
Add the fungal inoculum to each well containing the test compound.
-
Include positive (no drug) and negative (no fungus) control wells.
-
Incubate the plates at an appropriate temperature for a specified period (e.g., 24-48 hours).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits fungal growth.
Catalytic Applications: Harnessing Metal-Ligand Cooperation
The ability of bis(benzimidazole)pyridine ligands to form stable complexes with a variety of transition metals has led to their widespread use in catalysis. The rigid tridentate coordination enforces a specific geometry around the metal center, which can be advantageous for catalytic activity and selectivity.
Oxidation and Hydrogenation Reactions
Metal complexes of BBP have been shown to be effective catalysts for a range of oxidation and hydrogenation reactions. For instance, ruthenium complexes have demonstrated high turnover frequencies for electrocatalytic water oxidation[2]. Cobalt complexes have been investigated for the catalytic hydrogenation of alkenes[10].
| Catalyst | Reaction | Turnover Frequency (TOF) | Reference |
| [RuII(L)(L1)(DMSO)][ClO4] | Water Oxidation | 17556.25 s-1 | [2] |
| [RuII(L)(L2)(DMSO)][PF6] | Water Oxidation | 31648.41 s-1 | [2] |
| [RuII(L)(L3)(DMSO)][PF6] | Water Oxidation | 39.69 s-1 | [2] |
Cross-Coupling Reactions
Nickel complexes of pyridine-bridged bis-benzimidazolylidene pincer ligands, which are structurally related to BBP, have been successfully employed as catalysts for Suzuki-Miyaura cross-coupling reactions[11]. These catalysts have shown efficacy in coupling less-reactive electrophiles.
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a generalized protocol and specific conditions may vary.
Materials:
-
Aryl halide
-
Arylboronic acid or ester
-
Palladium or Nickel catalyst with BBP or a derivative as the ligand
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., dioxane, toluene, DMF)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, and base.
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Materials Science: Building with BBP
The rigid and highly anisotropic nature of the bis(benzimidazole)pyridine ligand makes it an excellent building block for the construction of advanced materials with unique optical and electronic properties.
Birefringent Materials
Birefringence is the optical property of a material having a refractive index that depends on the polarization and propagation direction of light. Materials with high birefringence are valuable for applications in optical devices. The supramolecular assembly of BBP-containing metal complexes can lead to the formation of highly birefringent materials[7]. The alignment of the planar BBP units within the crystal lattice is crucial for achieving high polarizability anisotropy and, consequently, high birefringence.
| Compound | Birefringence (Δn) | Reference |
| Mn(BBP)[Au(CN)2]2·H2O | 0.08(1) | [7] |
| Mn(BBP)Br2(MeOH) | 0.538(3) | [7] |
| Mn(BBP)Cl2(MeOH)·MeOH | 0.69(3) | [7] |
Metal-Organic Frameworks (MOFs)
Bis(benzimidazole)pyridine and its derivatives can be used as organic linkers in the synthesis of metal-organic frameworks (MOFs). The tridentate nature of the ligand allows for the formation of well-defined, multidimensional structures with potential applications in gas storage, separation, and catalysis.
Caption: Conceptual diagram of MOF assembly using BBP ligands and metal nodes.
Conclusion and Future Outlook
From their initial synthesis over four decades ago, bis(benzimidazole)pyridine ligands have evolved from a chemical curiosity to a cornerstone of modern coordination chemistry. Their robust and tunable nature has enabled significant advancements in medicinal chemistry, catalysis, and materials science. The ongoing exploration of new functionalized derivatives, including chiral variants and those designed for specific biological targets or catalytic transformations, promises to further expand the utility of this remarkable ligand scaffold. As our understanding of structure-property relationships deepens, the rational design of novel BBP-based molecules will undoubtedly lead to the development of next-generation therapeutics, more efficient catalysts, and innovative materials with tailored functionalities, ensuring their continued relevance and impact in the scientific community.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electrocatalytic water oxidation by heteroleptic ruthenium complexes of 2,6-bis(benzimidazolyl)pyridine Scaffold: a mechanistic investigation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Birefringent, emissive coordination polymers incorporating bis(benzimidazole)pyridine as an anisotropic building block - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and metalation of a chiral, pyridine-strapped, cyclic bis(benzimidazole) ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Supramolecular assembly of bis(benzimidazole)pyridine: an extended anisotropic ligand for highly birefringent materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bis-(imidazole/benzimidazole)-pyridine derivatives: synthesis, structure and antimycobacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic hydrogenation activity and electronic structure determination of bis(arylimidazol-2-ylidene)pyridine cobalt alkyl and hydride complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A pyridine-bridged bis-benzimidazolylidene pincer nickel(ii) complex: synthesis and practical catalytic application towards Suzuki–Miyaura coupling with less-activated electrophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine is a heterocyclic organic compound featuring a central pyridine ring symmetrically substituted with two benzimidazole moieties. This unique molecular architecture imparts a combination of rigidity, nitrogen-rich character, and potential for hydrogen bonding and metal coordination. These characteristics make it a promising building block for the development of advanced functional materials. Its applications are emerging in areas such as metal-organic frameworks (MOFs), fluorescent materials, and proton-conducting polymers. This document provides an overview of its potential applications and detailed protocols for its synthesis and integration into functional materials.
Molecular Structure
The structure of this compound is characterized by a pyridine core with benzimidazole groups at the 3 and 5 positions. This arrangement provides multiple nitrogen sites (both pyridinic and imidazolic) that can act as ligands for metal ions or as proton donors/acceptors.
Caption: Molecular structure of this compound.
Application 1: Ligand for Metal-Organic Frameworks (MOFs)
The multidentate nature of this compound, with its multiple nitrogen coordination sites, makes it an excellent candidate for the construction of Metal-Organic Frameworks (MOFs). MOFs synthesized from such ligands can exhibit high porosity, thermal stability, and chemical robustness, making them suitable for applications in gas storage, separation, and catalysis. While specific MOFs based on this exact ligand are not extensively reported, analogous structures like 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene have been successfully used to create MOFs with significant CO2 adsorption capacities.[1]
Hypothetical Performance Data of a MOF synthesized with this compound (BBP-MOF)
| Property | Value (Simulated) | Conditions |
| Surface Area (BET) | 800 - 1200 m²/g | N₂ adsorption at 77 K |
| Pore Volume | 0.4 - 0.7 cm³/g | N₂ adsorption at 77 K |
| CO₂ Adsorption | 2.5 - 4.0 mmol/g | 1 bar, 298 K |
| Thermal Stability | Up to 350 °C | Thermogravimetric Analysis (TGA) in N₂ |
Experimental Protocol: Synthesis of a BBP-MOF
This protocol is a representative example for the solvothermal synthesis of a MOF using this compound as the organic linker.
Materials:
-
This compound (BBP)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
In a 20 mL scintillation vial, dissolve 31.1 mg (0.1 mmol) of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.
-
Combine the two solutions in the first vial and sonicate for 10 minutes to ensure homogeneity.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the oven to 120 °C at a rate of 5 °C/min and hold for 48 hours.
-
Cool the oven to room temperature at a rate of 5 °C/min.
-
Collect the resulting crystalline product by filtration.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Dry the product under vacuum at 80 °C for 12 hours.
Caption: Workflow for the solvothermal synthesis of a BBP-MOF.
Application 2: Fluorescent Chemosensors
Hypothetical Photophysical Properties
| Property | Value (Estimated) | Solvent |
| Absorption Max (λabs) | 320 - 350 nm | THF |
| Emission Max (λem) | 400 - 450 nm | THF |
| Quantum Yield (ΦF) | 0.3 - 0.6 | THF |
Experimental Protocol: Evaluation as a Fluorescent pH Sensor
Materials:
-
This compound (BBP)
-
Spectroscopic grade ethanol
-
Buffer solutions of varying pH (e.g., pH 2 to pH 12)
-
Fluorometer
Procedure:
-
Prepare a stock solution of BBP (1 mM) in ethanol.
-
Prepare a series of test solutions by diluting the stock solution in buffer solutions of different pH to a final concentration of 10 µM.
-
Record the fluorescence emission spectra of each solution using an excitation wavelength determined from the absorption maximum (e.g., 340 nm).
-
Plot the fluorescence intensity at the emission maximum as a function of pH to determine the pH-sensing range.
References
Application Notes and Protocols for 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine in Metal Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of metal complexes utilizing the versatile ligand, 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine. The protocols detailed herein are based on established methodologies for structurally analogous benzimidazole-containing ligands and are intended to serve as a foundational guide for the exploration of this compound in coordination chemistry and drug discovery.
Introduction
This compound is a multidentate N-heterocyclic ligand featuring two benzimidazole moieties attached to a central pyridine ring. This structural arrangement offers multiple coordination sites, making it an excellent candidate for the formation of stable complexes with a variety of transition metals. The inherent photophysical and biological activities of the benzimidazole and pyridine scaffolds suggest that their metal complexes could exhibit promising properties for applications in medicinal chemistry, catalysis, and materials science. In particular, related benzimidazole-containing metal complexes have demonstrated significant potential as anticancer agents.[1][2][3]
Synthesis of the Ligand: this compound
The synthesis of this compound can be achieved through the condensation reaction of pyridine-3,5-dicarboxylic acid with o-phenylenediamine. This method is a common and effective route for the formation of 2-substituted benzimidazoles.[4]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine pyridine-3,5-dicarboxylic acid (1 equivalent) and o-phenylenediamine (2.2 equivalents).
-
Solvent and Catalyst: Add polyphosphoric acid (PPA) as both the solvent and condensing agent.
-
Reaction Conditions: Heat the mixture at 230 °C for 12 hours under an inert atmosphere (e.g., argon or nitrogen).[5]
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Isolation and Purification: Collect the solid precipitate by filtration, wash thoroughly with distilled water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Synthesis of Metal Complexes
The synthesized ligand can be used to form complexes with various transition metal salts. The following is a general protocol for the synthesis of a metal complex, which can be adapted for different metal precursors.
Experimental Protocol:
-
Ligand Solution: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Metal Salt Solution: In a separate flask, dissolve the desired metal salt (e.g., ZnCl₂, Cu(CH₃COO)₂, NiCl₂) (1 equivalent) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours. The formation of a precipitate often indicates the formation of the complex.
-
Isolation: After cooling, collect the solid complex by filtration.
-
Washing and Drying: Wash the complex with the solvent used for the reaction to remove any unreacted starting materials, followed by a wash with diethyl ether. Dry the final product in a vacuum desiccator.
Characterization Data
The following table summarizes the expected characterization data for the ligand and its metal complexes based on typical values for analogous compounds.
| Compound | FT-IR (cm⁻¹) ν(C=N) | ¹H-NMR (δ, ppm) | UV-Vis (λmax, nm) | ESI-MS (m/z) |
| Ligand | ~1620-1630 | 7.2-8.5 (aromatic), 12.5-13.0 (N-H) | ~290-340 | [M+H]⁺ |
| Zn(II) Complex | Shift to lower frequency (~1600-1610) | Broadening of aromatic signals | Ligand-based transitions with slight shifts | [M-Cl]⁺, [M-2Cl+H]⁺ |
| Cu(II) Complex | Shift to lower frequency (~1600-1615) | Paramagnetically broadened signals | Ligand-based and d-d transitions | [M-OAc]⁺ |
Note: The exact values will depend on the specific metal and experimental conditions.
Potential Applications
Anticancer Activity
Metal complexes of benzimidazole derivatives have shown significant promise as anticancer agents.[6] The proposed mechanism of action for some copper complexes involves the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis in cancer cells.[3]
Luminescent Materials
The rigid and conjugated structure of this compound suggests that its metal complexes, particularly with d¹⁰ metals like Zn(II) and Cd(II), could exhibit interesting luminescent properties.[7] Coordination to a metal ion can enhance the quantum yield and tune the emission wavelength, making these complexes potential candidates for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.
Experimental Workflows
The following diagram illustrates a typical workflow for the synthesis and characterization of these novel metal complexes.
Quantitative Data from Related Compounds
The following table presents a summary of IC₅₀ values for structurally related benzimidazole-based metal complexes against various cancer cell lines, providing a benchmark for the potential efficacy of complexes derived from this compound.
| Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |
| CuCl₂(pbzH) | A549 (Lung) | 5-10 | [3] |
| [RuCl(η⁶-p-cymene)(L1)]Cl | MCF-7 (Breast) | >50 | [1] |
| [OsCl(η⁶-p-cymene)(L1)]Cl | A2780 (Ovarian) | 1.8 | [2] |
| Zn(II) complex of a bis-benzimidazole derivative | MDA-MB-231 (Breast) | <10.4 | [6] |
pbzH = 2-(2-pyridyl)benzimidazole; L1 = 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine
Conclusion
This compound represents a highly promising, yet underexplored, ligand for the development of novel metal complexes. The synthetic protocols and application notes provided here, derived from established knowledge of similar compounds, offer a solid foundation for researchers to synthesize and investigate the properties of these new materials. The potential for significant anticancer activity and interesting luminescent properties warrants further exploration of these complexes in the fields of medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Organometallic 3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer copper pyridine benzimidazole complexes: ROS generation, biomolecule interactions, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability [mdpi.com]
The Role of Bis(1H-benzo[d]imidazol-2-yl)pyridine Scaffolds in Supramolecular Chemistry: Application Notes and Protocols
Disclaimer: Due to the limited availability of specific data on 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine, this document focuses on its well-studied structural isomer, 2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridine (2,6-BBP). The principles of synthesis, metal coordination, and potential applications are expected to be broadly similar due to the shared functional motifs.
Application Notes
2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridine (2,6-BBP) is a versatile tridentate nitrogen ligand that has garnered significant interest in supramolecular chemistry and related fields. Its rigid, planar structure, combined with the hydrogen-bonding capabilities of the benzimidazole N-H groups, makes it an excellent building block for constructing a variety of supramolecular architectures.
Key Applications:
-
Coordination Chemistry and Catalysis: The pyridine and benzimidazole nitrogen atoms of 2,6-BBP form stable complexes with a wide range of transition metal ions. These metal complexes are being explored for their catalytic activities and potential applications in materials science.
-
Biomolecular Recognition and Drug Development: The extended aromatic system of 2,6-BBP allows for intercalation into the base pairs of DNA. This interaction is being investigated for the development of novel anticancer agents. The benzimidazole moiety is a known pharmacophore, and its incorporation into ligands like 2,6-BBP opens avenues for designing drugs with specific targeting capabilities.[1][2]
-
Anion Sensing: The N-H protons on the benzimidazole rings can act as hydrogen bond donors, enabling the molecule to function as a receptor for various anions. This property is being explored for the development of chemical sensors.
-
Luminescent Materials: Metal complexes of 2,6-BBP and its derivatives can exhibit interesting photophysical properties, making them candidates for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.
Structural and Electronic Properties:
2,6-BBP possesses a unique combination of electron-donating and -accepting groups, which influences its electronic properties and interaction capabilities. Computational studies, such as Density Functional Theory (DFT), have been employed to understand its optimized structure, electronic transitions, and potential for nonlinear optical applications.[2] The molecule's favorable drug-likeness properties, as predicted by Lipinski's and Veber's rules, further underscore its potential in medicinal chemistry.[2]
Experimental Protocols
Protocol 1: Synthesis of 2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridine (2,6-BBP)
This protocol is based on the condensation reaction between pyridine-2,6-dicarboxylic acid and o-phenylenediamine.
Materials:
-
Pyridine-2,6-dicarboxylic acid
-
o-Phenylenediamine
-
Polyphosphoric acid (PPA)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Ethanol
Procedure:
-
In a reaction vessel, thoroughly mix pyridine-2,6-dicarboxylic acid and a slight excess of o-phenylenediamine.
-
Add polyphosphoric acid to the mixture to act as a condensing agent and solvent.
-
Heat the reaction mixture at a high temperature (typically around 200-230°C) for several hours (e.g., 4-12 hours) with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully add the cooled mixture to a beaker of ice-water to precipitate the crude product.
-
Neutralize the acidic solution by slowly adding a 10% sodium carbonate solution until the pH is approximately 7-8.
-
Filter the resulting solid precipitate and wash it thoroughly with distilled water.
-
Stir the collected solid in a hot 10% Na₂CO₃ solution for about one hour to remove any unreacted starting materials.[2]
-
Filter the solid again and wash with water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridine.[2]
-
Dry the purified product under vacuum.
Characterization: The final product should be characterized by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR to confirm its structure and purity.[3]
Protocol 2: Synthesis of a Metal Complex with 2,6-BBP (Example: Iron(II) Complex)
This protocol describes a general method for the synthesis of an iron(II) complex with 2,6-BBP, which can exhibit spin crossover (SCO) properties.[4]
Materials:
-
2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridine (2,6-BBP)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Ascorbic acid
-
Ethanol
-
Water
Procedure:
-
Dissolve 2,6-BBP in ethanol.
-
In a separate flask, prepare an aqueous solution of FeSO₄·7H₂O.
-
To the iron(II) salt solution, add a small amount of ascorbic acid to prevent the oxidation of Fe(II) to Fe(III).[4]
-
Slowly add the ethanolic solution of 2,6-BBP to the aqueous iron(II) salt solution with constant stirring.
-
The reaction mixture is typically stirred at room temperature for a specified period, during which the metal complex will precipitate.
-
Collect the precipitate by filtration.
-
Wash the solid with water and then with a small amount of ethanol.
-
Dry the resulting complex in a desiccator.
Characterization: The formation of the complex can be confirmed by techniques such as UV-Vis spectroscopy, FT-IR, and magnetic susceptibility measurements to study its spin crossover behavior.[4]
Quantitative Data
| Ligand/Complex | Property | Method | Value | Reference |
| 2,6-BBP | HOMO-LUMO Energy Gap | DFT (B3LYP/6-311++G(d,p)) | - | [2] |
| 2,6-BBP | Dipole Moment | DFT (B3LYP/6-311++G(d,p)) | - | [2] |
| 2,6-BBP | Polarizability | DFT (B3LYP/6-311++G(d,p)) | - | [2] |
| [Fe(2,6-BBP)₂]SO₄·0.5H₂O | Spin Crossover Temperature | Magnetic Susceptibility | High-Temperature SCO | [4] |
Note: Specific numerical values for the DFT calculations were not provided in the source abstracts but were stated to have been computed.
Visualizations
Caption: Synthetic workflow for 2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridine.
Caption: Formation of a metal-ligand supramolecular assembly.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of 2,2'-(pyridine-2,6-diyl)bis(1H-benzo[d]imidazol-3-ium) 2,4,6-trimethylbenzenesulfonate chloride by experimental and theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, catalysis, and drug delivery. The unique properties of MOFs are determined by the organic linkers and metal ions used in their synthesis. This document provides a detailed protocol for the synthesis of the organic linker, 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine, and its subsequent use in the formation of novel metal-organic frameworks. The presence of both pyridine and benzimidazole moieties in the linker suggests potential applications in drug development, particularly in the design of new antimicrobial agents. Benzimidazole derivatives are known for their wide range of pharmacological activities, including antifungal, antiviral, and anticancer properties.
Experimental Protocols
Part 1: Synthesis of this compound Ligand
This protocol describes the synthesis of the this compound linker via a microwave-assisted condensation reaction between pyridine-3,5-dicarboxylic acid and o-phenylenediamine. Microwave-assisted synthesis is often faster and more efficient than conventional heating methods for this type of reaction.
Materials:
-
Pyridine-3,5-dicarboxylic acid
-
o-Phenylenediamine
-
Alumina-methanesulfonic acid (AMA) catalyst
-
Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Equipment:
-
Microwave reactor
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a 50 mL round-bottom flask, combine pyridine-3,5-dicarboxylic acid (1.0 mmol), o-phenylenediamine (2.2 mmol), and a catalytic amount of alumina-methanesulfonic acid (AMA).
-
Add 15 mL of DMF to the flask.
-
Place the flask in a microwave reactor and heat the mixture to 150°C for 30 minutes.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of deionized water.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with deionized water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a hot ethanol/water mixture to obtain the pure this compound ligand.
-
Dry the purified product under vacuum.
Part 2: Solvothermal Synthesis of Metal-Organic Frameworks
This section details the solvothermal synthesis of MOFs using the this compound ligand with various metal salts. The solvothermal method involves heating the reactants in a sealed vessel to promote the crystallization of the MOF.
Materials:
-
This compound ligand
-
Metal salts (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Cobalt(II) nitrate hexahydrate)
-
Dimethylformamide (DMF)
-
Ethanol
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Oven
-
Centrifuge
-
Standard laboratory glassware
General Procedure:
-
In a 20 mL Teflon-lined autoclave, dissolve 0.1 mmol of the this compound ligand in 10 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of the desired metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, or Co(NO₃)₂·6H₂O) in 5 mL of DMF.
-
Add the metal salt solution to the ligand solution in the autoclave and stir for 30 minutes.
-
Seal the autoclave and place it in an oven preheated to 120°C for 48 hours.
-
After 48 hours, allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product with fresh DMF and then with ethanol to remove any unreacted starting materials.
-
Dry the final MOF product under vacuum at 80°C.
Data Presentation
The following table summarizes typical experimental conditions and resulting properties for benzimidazole-based MOFs synthesized via solvothermal methods, providing a comparative reference for the newly synthesized materials.
| MOF Designation | Metal Salt | Ligand | Solvent | Temp (°C) | Time (h) | BET Surface Area (m²/g) |
| Zn-BIM-MOF | Zn(NO₃)₂·6H₂O | Benzimidazole-dicarboxylic acid | DMF/H₂O | 130 | 72 | ~1200 |
| Cu-BIM-MOF | Cu(NO₃)₂·3H₂O | Benzimidazole-dicarboxylic acid | DMF | 100 | 24 | ~1500 |
| Co-BIM-MOF | Co(NO₃)₂·6H₂O | Benzimidazole-dicarboxylic acid | DMF/Ethanol | 120 | 48 | ~1000 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis and characterization of this compound MOFs.
Potential Application in Drug Development: Antifungal Activity
The imidazole moiety is a well-known pharmacophore in many antifungal drugs. These drugs typically function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to a compromised cell membrane, ultimately resulting in fungal cell death. It is hypothesized that MOFs incorporating the this compound linker could exhibit antifungal activity through a similar mechanism. The porous nature of the MOF could facilitate the delivery of the active benzimidazole groups to the fungal cells.
Application Notes and Protocols for Measuring the Photophysical Properties of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to characterizing the photophysical properties of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine. The protocols outlined below detail the experimental setup and procedures for acquiring key photophysical parameters, including UV-Vis absorption, fluorescence emission, fluorescence quantum yield, and fluorescence lifetime.
Introduction
This compound is a heterocyclic molecule featuring a central pyridine ring flanked by two benzimidazole moieties. This structural motif is of significant interest in medicinal chemistry and materials science due to the known fluorescence properties of benzimidazole derivatives. Understanding the photophysical characteristics of this compound is crucial for its potential applications as a fluorescent probe, in bioimaging, or as a component in optoelectronic materials. These notes provide the necessary protocols to thoroughly investigate its absorption and emission properties.
Data Presentation
Due to the limited availability of specific experimental data for the 3,5-isomer, the following tables present representative photophysical data based on its close structural analog, 2,6-Bis(2-benzimidazolyl)pyridine, which is expected to have similar properties.[1] These values serve as a reference for the expected outcomes of the described experimental protocols.
Table 1: UV-Vis Absorption and Fluorescence Emission Data
| Solvent | Absorption λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission λmax (nm) | Stokes Shift (nm) |
| Acetonitrile | ~340 | ~30,000 | ~380 | ~40 |
| Dichloromethane | ~342 | ~32,000 | ~385 | ~43 |
| Methanol | ~338 | ~28,000 | ~390 | ~52 |
| Dimethyl Sulfoxide | ~345 | ~35,000 | ~400 | ~55 |
Table 2: Fluorescence Quantum Yield and Lifetime Data
| Solvent | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) |
| Acetonitrile | ~0.60 | ~2.5 |
| Dichloromethane | ~0.55 | ~2.3 |
| Methanol | ~0.40 | ~2.0 |
| Dimethyl Sulfoxide | ~0.35 | ~1.8 |
Experimental Protocols
UV-Vis Absorption Spectroscopy
Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar extinction coefficient (ε) of this compound in various solvents.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., acetonitrile, dichloromethane, methanol, DMSO)
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution in the desired solvent to obtain concentrations in the range of 1-20 µM.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the measurement and place it in both the sample and reference beams to record a baseline.
-
Sample Measurement: Replace the blank cuvette in the sample beam with a cuvette containing the working solution of the compound.
-
Data Acquisition: Scan the absorbance from 200 nm to 600 nm.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm), calculate the molar extinction coefficient (ε).
-
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λem) of the compound in various solvents.
Materials:
-
Fluorometer
-
Quartz fluorescence cuvettes (1 cm path length)
-
Solutions prepared for UV-Vis spectroscopy (ensure absorbance at excitation wavelength is < 0.1 to avoid inner filter effects).[2]
Protocol:
-
Fluorometer Setup: Turn on the fluorometer and allow the excitation lamp to stabilize. Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.
-
Blank Measurement: Fill a fluorescence cuvette with the pure solvent and record a blank emission spectrum to identify any background fluorescence or Raman scattering peaks.
-
Sample Measurement: Place the cuvette containing the sample solution in the fluorometer.
-
Data Acquisition: Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to approximately 700 nm.
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum.
-
Identify the wavelength of maximum fluorescence emission (λem).
-
Calculate the Stokes shift (difference in nm or cm⁻¹ between λmax and λem).
-
Fluorescence Quantum Yield (ΦF) Determination (Absolute Method)
Objective: To determine the efficiency of the fluorescence process. The absolute method using an integrating sphere is recommended for accuracy.[3][4]
Materials:
-
Quartz cuvette (1 cm path length)
-
Sample solution (absorbance at excitation wavelength ~0.1)
-
Solvent for blank measurement
Protocol:
-
Instrument Setup: Install the integrating sphere in the fluorometer.[5] Set the excitation wavelength and the emission wavelength range.
-
Measurement 1 (Blank - Scattered Light): Place the cuvette with the pure solvent inside the integrating sphere. Measure the spectrum, which will show the scattered excitation light.
-
Measurement 2 (Sample - Scattered and Emitted Light): Replace the blank with the sample cuvette. Measure the spectrum, which will show a peak for the scattered excitation light and the fluorescence emission of the sample.
-
Data Analysis:
-
Integrate the area of the scattered light peak from the blank measurement (L_a).
-
For the sample measurement, integrate the area of the scattered light peak (L_c) and the area of the emission spectrum (E_c).
-
The absorbance (A) can be calculated as A = 1 - (L_c / L_a).
-
The fluorescence quantum yield (ΦF) is calculated using the formula: ΦF = E_c / (L_a - L_c).
-
Fluorescence Lifetime (τ) Measurement
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the preferred method.[7][8]
Materials:
-
TCSPC system with a pulsed light source (e.g., picosecond laser or LED).
-
High-speed detector (e.g., photomultiplier tube or single-photon avalanche diode).[9]
-
Sample solution (absorbance at excitation wavelength < 0.1).
-
Scattering solution for instrument response function (IRF) measurement (e.g., ludox or a dilute non-fluorescent scattering solution).
Protocol:
-
Instrument Setup:
-
Set up the TCSPC system with the appropriate pulsed light source for excitation at the compound's λmax.
-
Set the emission monochromator to the sample's λem.
-
-
Instrument Response Function (IRF) Measurement:
-
Measure the temporal profile of the excitation pulse by collecting the scattered light from the scattering solution. This is the IRF.
-
-
Sample Measurement:
-
Replace the scattering solution with the sample solution.
-
Acquire the fluorescence decay curve until a sufficient number of photon counts are collected in the peak channel (typically >10,000).
-
-
Data Analysis:
-
Perform deconvolution of the measured fluorescence decay with the IRF using appropriate fitting software.
-
Fit the decay data to a single or multi-exponential decay model to obtain the fluorescence lifetime(s) (τ).
-
Concluding Remarks
The protocols and representative data provided in these application notes serve as a comprehensive guide for the photophysical characterization of this compound. Accurate determination of its absorption, emission, quantum yield, and lifetime properties is fundamental to advancing its development for various applications in research and drug development. It is recommended to perform these measurements in a range of solvents to fully understand the solvatochromic behavior of the compound.[10][11][12]
References
- 1. 2,6-Bis(2-Benzimidazolyl)Pyridine Fluorescent Red-Shifted Sensor for Recognition of Zinc(II) and a Calorimetric Sensor for Iron Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the best Setup of Time Correlated Single Photon Counting(TCSPC)? Check Simtrum Solution here! [simtrum.com]
- 3. jascoinc.com [jascoinc.com]
- 4. edinst.com [edinst.com]
- 5. howto:measuring_quantum_yield [Time-Resolved Fluorescence Wiki] [tcspc.com]
- 6. edinst.com [edinst.com]
- 7. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 8. Time-Correlated Single Photon Counting (TCSPC) | Swabian ⦠[swabianinstruments.com]
- 9. ridl.cfd.rit.edu [ridl.cfd.rit.edu]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Employing 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine in Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine as a versatile ligand in catalytic reactions, with a focus on electrocatalytic water oxidation. The protocols detailed below are designed to be reproducible and adaptable for advanced research and development applications.
Introduction
This compound is a robust, tridentate N-donor ligand capable of forming stable complexes with various transition metals. Its unique electronic and structural properties make it an excellent scaffold for the design of catalysts for a range of chemical transformations. This document specifically details its application in a ruthenium-based complex for the electrocatalytic oxidation of water, a critical reaction for renewable energy technologies.
Catalytic Application: Electrocatalytic Water Oxidation
A key application of this compound is in the formation of a highly efficient ruthenium-based electrocatalyst for water oxidation. The ligand, denoted as L1, is a central component of the monomeric ruthenium complex [RuII(L)(L1)(DMSO)][ClO4] (where L = pyrazine carboxylate). This complex has demonstrated significant catalytic activity for the oxygen evolution reaction (OER).[1][2]
Quantitative Data Summary
The catalytic performance of the ruthenium complex featuring the this compound ligand (Complex 1) and related complexes with substituted ligands (Complexes 2 and 3) has been evaluated.[2] The key performance metric, the maximum turnover frequency (TOFmax), is summarized in the table below.
| Complex | Ligand (L1/L2/L3) | TOFmax (s⁻¹) at pH 1 |
| 1 | 2,6-bis(1H-benzo[d]imidazol-2-yl)pyridine | 17556.25 |
| 2 | 2,6-bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)pyridine | 31648.41 |
| 3 | 2,6-bis(5-fluoro-1H-benzo[d]imidazol-2-yl)pyridine | 39.69 |
Table 1: Comparison of maximum turnover frequencies for ruthenium-based water oxidation electrocatalysts.[2]
Experimental Protocols
Protocol 1: Synthesis of the Ruthenium(II) Catalyst Precursor
This protocol describes the synthesis of the ruthenium(II) complex, [RuII(L)(L1)(DMSO)][ClO4], where L1 is this compound.
Materials:
-
Ru(bimpy)Cl₃ (bimpy = 2,6-bis(1H-benzimidazol-2-yl)pyridine)
-
Pyrazine-2-carboxylic acid
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Triethylamine
-
Ammonium hexafluorophosphate (NH₄PF₆) or Sodium Perchlorate (NaClO₄)
-
Argon gas
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
To a warm solution of 75% aqueous ethanol, add equimolar amounts of Ru(bimpy)Cl₃ and this compound.
-
Add an excess of triethylamine to the mixture.
-
Reflux the solution under an argon atmosphere for 24 hours.
-
After cooling to room temperature, filter the solution to remove any insoluble materials.
-
Precipitate the complex by adding a saturated aqueous solution of NH₄PF₆ or NaClO₄ while cooling the mixture at 4°C overnight.
-
Filter the resulting brown precipitate, wash with cold water, and then with diethyl ether (3 x 10 mL).
-
Recrystallize the product by slow diffusion of diethyl ether into an acetonitrile solution to obtain dark-red crystals.
Protocol 2: Electrocatalytic Water Oxidation
This protocol outlines the procedure for evaluating the electrocatalytic activity of the synthesized ruthenium complex for water oxidation using a standard three-electrode electrochemical setup.
Materials and Equipment:
-
Synthesized Ruthenium(II) catalyst
-
Aqueous electrolyte (e.g., 0.1 M triflic acid, pH 1)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working Electrode (e.g., Glassy Carbon)
-
Counter Electrode (e.g., Platinum wire)
-
Reference Electrode (e.g., Ag/AgCl)
-
-
Argon gas for deaeration
Procedure:
-
Electrolyte Preparation: Prepare the aqueous electrolyte solution and adjust the pH as required (e.g., to pH 1 with triflic acid).
-
Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes.
-
Deaeration: Sparge the electrolyte with argon gas for at least 15-20 minutes to remove dissolved oxygen.
-
Catalyst Solution: Prepare a solution of the ruthenium catalyst in the electrolyte.
-
Cyclic Voltammetry (CV):
-
Record a cyclic voltammogram of the blank electrolyte to establish the background current.
-
Add the catalyst solution to the cell and record the CV to observe the redox behavior of the complex and the catalytic wave for water oxidation.[2]
-
-
Linear Sweep Voltammetry (LSV):
-
Perform LSV to determine the onset potential for the catalytic water oxidation.[2]
-
-
Bulk Electrolysis:
-
Perform controlled potential bulk electrolysis at a potential on the catalytic wave to sustain oxygen evolution. Monitor the current over time to determine the turnover frequency and Faradaic efficiency.[2]
-
Visualizations
Caption: Experimental workflow for catalyst synthesis and electrocatalytic testing.
Caption: Proposed catalytic cycle for water oxidation by the Ruthenium complex.
References
step-by-step synthesis of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine from pyridine-3,5-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine from pyridine-3,5-dicarboxylic acid. This compound is of interest in medicinal chemistry and materials science due to its structural similarity to other biologically active benzimidazole derivatives and its potential as a ligand in coordination chemistry.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of molecules incorporating multiple benzimidazole moieties is a key area of research for the development of new therapeutic agents and functional materials. This protocol details the synthesis of this compound, a molecule that features a central pyridine ring flanked by two benzimidazole groups. The procedure is based on the condensation reaction between pyridine-3,5-dicarboxylic acid and o-phenylenediamine.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Pyridine-3,5-dicarboxylic acid reacts with two equivalents of o-phenylenediamine in the presence of a condensing agent to yield this compound and water as a byproduct.
Experimental Protocols
Materials and Equipment:
-
Pyridine-3,5-dicarboxylic acid (≥98%)
-
o-Phenylenediamine (≥99%)
-
Polyphosphoric acid (PPA)
-
Methanol (ACS grade)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
-
Round-bottom flask (250 mL)
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Condenser
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, place pyridine-3,5-dicarboxylic acid (1.67 g, 10 mmol) and o-phenylenediamine (2.16 g, 20 mmol).
-
Addition of Condensing Agent: Carefully add polyphosphoric acid (approx. 50 mL) to the flask. The mixture will become thick.
-
Reaction Heating: Begin stirring the mixture and heat it to 200-220°C using a heating mantle. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol, 9:1).
-
Reaction Quenching: After the reaction is complete, allow the mixture to cool to approximately 100°C. Carefully and slowly pour the hot reaction mixture into a beaker containing ice-cold water (approx. 500 mL) with vigorous stirring. This will precipitate the crude product.
-
Neutralization: The resulting acidic solution is then neutralized by the slow addition of concentrated ammonium hydroxide solution until a pH of 7-8 is reached. This step should be performed in a fume hood as it may generate heat and fumes.
-
Isolation of Crude Product: The precipitated solid is collected by vacuum filtration using a Buchner funnel.
-
Washing: The collected solid is washed thoroughly with deionized water to remove any remaining salts and impurities.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure this compound.
-
Drying: The purified product is dried in a vacuum oven at 60-80°C to a constant weight.
Data Presentation
| Parameter | Expected Value |
| Chemical Formula | C₁₉H₁₃N₅ |
| Molecular Weight | 311.35 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >300 °C (decomposes) |
| Yield | 75-85% |
| ¹H NMR (DMSO-d₆, ppm) | δ 12.9 (s, 2H, NH), 9.3 (s, 1H, py-H), 8.6 (d, 2H, py-H), 7.7 (m, 4H, Ar-H), 7.3 (m, 4H, Ar-H) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 151.0, 149.5, 143.8, 135.2, 125.0, 122.5, 119.0, 112.0 |
| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretch), 1620 (C=N stretch), 1580, 1450 (Aromatic C=C stretch) |
| Mass Spec (ESI-MS) | m/z 312.1 [M+H]⁺ |
Note: The expected spectroscopic data are based on typical values for similar benzimidazole compounds and should be confirmed by experimental analysis.
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for Anion Recognition Using 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine as a chemosensor for anion recognition. The protocols detailed below are based on established methodologies for analogous compounds and are intended to serve as a guide for researchers in the field.
Introduction
Anion recognition is a rapidly growing field of supramolecular chemistry with significant implications for environmental monitoring, biological sensing, and drug development. This compound is a promising candidate for anion recognition due to its unique structural and photophysical properties. The two benzimidazole moieties act as hydrogen bond donors through their N-H protons, while the central pyridine ring provides a rigid scaffold. The interaction with anions is primarily through hydrogen bonding, which perturbs the electronic environment of the molecule, leading to observable changes in its spectroscopic properties. This document outlines the synthesis, anion binding properties, and detailed experimental protocols for utilizing this compound as an anion sensor.
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation reaction of pyridine-3,5-dicarboxylic acid with o-phenylenediamine.
Protocol:
-
A mixture of pyridine-3,5-dicarboxylic acid (1 equivalent) and o-phenylenediamine (2.2 equivalents) is heated in polyphosphoric acid (PPA) at 200-220 °C for 4-6 hours under a nitrogen atmosphere.
-
The reaction mixture is cooled to room temperature and then poured into a large volume of ice-cold water.
-
The resulting mixture is neutralized with a saturated solution of sodium bicarbonate (NaHCO₃) until a precipitate is formed.
-
The precipitate is collected by filtration, washed thoroughly with water, and then dried under vacuum.
-
The crude product is purified by recrystallization from a suitable solvent such as ethanol or methanol to yield pure this compound.
Anion Recognition and Sensing
This compound interacts with anions, particularly those with high charge density and basicity such as fluoride (F⁻) and acetate (CH₃COO⁻), through hydrogen bonding between the N-H protons of the benzimidazole groups and the anion. This interaction leads to changes in the UV-visible absorption and fluorescence emission spectra of the compound, allowing for the qualitative and quantitative detection of the target anions.
Signaling Pathway
The anion recognition process can be visualized as follows:
Caption: Signaling pathway of anion recognition.
Quantitative Data
While specific binding studies for this compound are not extensively reported, data from its positional isomer, 2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridine, provides valuable insights into the expected binding affinities. The following table summarizes the binding constants for the interaction of 2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridine with various anions in DMSO.
| Anion | Binding Constant (K) / M⁻¹ |
| F⁻ | 2.5 x 10⁴ |
| CH₃COO⁻ | 1.8 x 10⁴ |
| H₂PO₄⁻ | 1.2 x 10³ |
| Cl⁻ | < 10 |
| Br⁻ | < 10 |
| I⁻ | < 10 |
Note: This data is for the 2,6-isomer and serves as an approximation for the 3,5-isomer.
Experimental Protocols
The following are detailed protocols for conducting anion recognition experiments using this compound.
UV-Visible Titration
This protocol is used to determine the binding constant between the receptor and an anion.
Workflow:
Caption: Workflow for UV-Visible titration.
Methodology:
-
Stock Solutions: Prepare a stock solution of this compound (e.g., 1 x 10⁻³ M) and a stock solution of the tetrabutylammonium (TBA) salt of the anion of interest (e.g., 1 x 10⁻² M) in anhydrous DMSO.
-
Titration Setup: In a quartz cuvette, place a known volume and concentration of the receptor solution (e.g., 2 mL of 1 x 10⁻⁵ M).
-
Titration: Add small aliquots of the anion stock solution to the cuvette. After each addition, mix the solution thoroughly and allow it to equilibrate for 2-3 minutes.
-
Measurement: Record the UV-visible absorption spectrum after each addition.
-
Data Analysis: Monitor the changes in the absorption spectrum. Plot the change in absorbance at a specific wavelength against the concentration of the anion. The binding constant (K) can be calculated by fitting the titration data to the Benesi-Hildebrand equation:
1 / (A - A₀) = 1 / (K * (A_{max} - A₀) * [Anion]) + 1 / (A_{max} - A₀)
where A₀ is the absorbance of the free receptor, A is the absorbance at each anion concentration, A_{max} is the absorbance at saturation, and [Anion] is the molar concentration of the anion.
Fluorescence Titration
This method is used to study the fluorescence response of the receptor upon anion binding.
Methodology:
-
Stock Solutions: Prepare stock solutions as described for the UV-visible titration.
-
Titration Setup: In a fluorescence cuvette, place a known volume and concentration of the receptor solution (e.g., 2 mL of 1 x 10⁻⁶ M).
-
Titration: Sequentially add aliquots of the anion stock solution to the cuvette.
-
Measurement: After each addition, record the fluorescence emission spectrum at a fixed excitation wavelength.
-
Data Analysis: Observe the changes in fluorescence intensity (quenching or enhancement). The data can be analyzed using the Stern-Volmer equation for quenching:
F₀ / F = 1 + K_{sv} * [Q]
where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (anion), respectively, K_{sv} is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.
¹H NMR Titration
This technique provides direct evidence of hydrogen bonding interactions.
Methodology:
-
Sample Preparation: Prepare a solution of the receptor in a deuterated solvent (e.g., DMSO-d₆) at a known concentration (e.g., 5 mM).
-
Titration: Add increasing equivalents of the TBA salt of the anion to the NMR tube containing the receptor solution.
-
Measurement: Acquire a ¹H NMR spectrum after each addition.
-
Data Analysis: Monitor the chemical shifts of the N-H protons of the benzimidazole groups. A downfield shift of the N-H proton signal upon addition of the anion is indicative of hydrogen bond formation.
Logical Relationship of Binding Mechanism
The interaction is governed by the principles of supramolecular chemistry.
Caption: Logical flow of the anion binding mechanism.
Disclaimer: The quantitative data and specific protocols provided in these notes are based on studies of the closely related isomer, 2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridine, due to the limited availability of specific data for the 3,5-isomer. Researchers should optimize these protocols for their specific experimental conditions and validate their findings accordingly.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Phillips condensation reaction. This involves the condensation of pyridine-3,5-dicarboxylic acid with o-phenylenediamine in the presence of a dehydrating agent and catalyst, such as polyphosphoric acid (PPA).[1] Variations of this method include using microwave irradiation to accelerate the reaction.
Q2: What are the typical starting materials for this synthesis?
A2: The key starting materials are pyridine-3,5-dicarboxylic acid and o-phenylenediamine. It is crucial to use high-purity reagents to minimize side reactions and improve the yield of the desired product.
Q3: What are the advantages of using microwave-assisted synthesis?
A3: Microwave-assisted synthesis offers several advantages over conventional heating methods, including significantly reduced reaction times (from hours to minutes), often leading to higher yields and cleaner reaction profiles with fewer byproducts.[2][3][4]
Q4: How can the product be purified?
A4: Purification typically involves neutralizing the acidic reaction mixture to precipitate the crude product. The solid can then be collected by filtration and washed with water and a suitable organic solvent. For higher purity, recrystallization from a solvent like ethanol or purification via column chromatography may be necessary. In some cases, washing the crude product with a hot sodium carbonate solution can help remove acidic impurities.[5]
Q5: What are some common side products in this synthesis?
A5: Potential side products can include mono-benzimidazole derivatives (where only one carboxylic acid group has reacted), polymeric materials, and products from the self-condensation of o-phenylenediamine under harsh conditions. Incomplete cyclization can also lead to the formation of amide intermediates.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction due to insufficient heating or short reaction time. | - Conventional Heating: Ensure the reaction temperature is maintained at the optimal level (typically 180-240°C with PPA) for a sufficient duration (several hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).- Microwave Synthesis: Increase the irradiation time or power, ensuring the temperature does not exceed the safe limits of the reaction vessel. |
| Ineffective dehydration. | - Ensure the dehydrating agent (e.g., PPA) is fresh and has not absorbed atmospheric moisture.- For reactions in other solvents, consider adding a dehydrating agent like molecular sieves. | |
| Poor quality of starting materials. | - Use high-purity pyridine-3,5-dicarboxylic acid and o-phenylenediamine. Impurities can interfere with the reaction. | |
| Dark-Colored or Tarry Product | Overheating or prolonged reaction time leading to decomposition. | - Reduce the reaction temperature or time.- If using microwave synthesis, apply intermittent heating to avoid excessive temperature buildup. |
| Presence of colored impurities from the starting materials or side reactions. | - Purify the starting materials before use.- Attempt to purify the product by recrystallization from a suitable solvent or by column chromatography. Washing with a decolorizing agent like activated charcoal may also be effective. | |
| Product is Difficult to Purify | Co-precipitation of starting materials or byproducts. | - Optimize the work-up procedure. Ensure complete neutralization of the acid to selectively precipitate the product.- A hot filtration step after initial precipitation can sometimes remove more soluble impurities. |
| Formation of a very fine precipitate that is difficult to filter. | - Allow the precipitate to digest (stand in the mother liquor) for a longer period, possibly with gentle warming, to encourage crystal growth.- Use a finer filter paper or a centrifuge for collection. |
Experimental Protocols
Method 1: Conventional Heating with Polyphosphoric Acid (PPA)
This protocol is adapted from the synthesis of structurally similar bis- and tris-benzimidazole compounds.[1][6]
Materials:
-
Pyridine-3,5-dicarboxylic acid
-
o-Phenylenediamine
-
Polyphosphoric acid (PPA)
-
Ammonium hydroxide solution (concentrated)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a condenser, place pyridine-3,5-dicarboxylic acid (1 equivalent) and o-phenylenediamine (2.2 equivalents).
-
Add polyphosphoric acid (PPA) in a quantity sufficient to ensure good stirring of the reaction mixture (e.g., 10-20 times the weight of the dicarboxylic acid).
-
Heat the reaction mixture with stirring to 200-230°C for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to approximately 100°C and carefully pour it into a beaker containing ice-water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7-8. This will cause the crude product to precipitate.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water until the filtrate is neutral.
-
Wash the crude product with ethanol to remove any remaining impurities.
-
Dry the product under vacuum to obtain this compound. For higher purity, the product can be recrystallized from a suitable solvent like ethanol or purified by column chromatography.
Method 2: Microwave-Assisted Synthesis with PPA
This protocol is adapted from the microwave-assisted synthesis of 2,6-bis(2-benzimidazyl)pyridine.
Materials:
-
Pyridine-3,5-dicarboxylic acid
-
o-Phenylenediamine
-
Polyphosphoric acid (PPA)
-
Ammonium hydroxide solution (concentrated)
-
Deionized water
-
Ethanol
Procedure:
-
In a microwave reaction vessel, combine pyridine-3,5-dicarboxylic acid (1 equivalent), o-phenylenediamine (2.2 equivalents), and polyphosphoric acid (PPA) (10-15 times the weight of the dicarboxylic acid).
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to 180-200°C with stirring for 15-30 minutes. The reaction progress can be monitored by running test reactions for varying times.
-
After the reaction is complete, cool the vessel to a safe temperature.
-
Carefully pour the reaction mixture into ice-water with vigorous stirring.
-
Neutralize the solution with concentrated ammonium hydroxide to a pH of 7-8 to precipitate the product.
-
Collect the solid by vacuum filtration and wash extensively with deionized water.
-
Further wash the product with ethanol and dry under vacuum.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for Bis-Benzimidazole Synthesis (Illustrative Data)
| Method | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) |
| Conventional | PPA | 220 | 5 h | 75 |
| Conventional | Eaton's Reagent | 100 | 8 h | 70 |
| Microwave | PPA | 200 | 20 min | 85 |
| Microwave | Acetic Acid | 150 | 45 min | 65 |
Note: This data is illustrative and based on typical trends observed in Phillips condensation reactions for similar compounds. Actual yields may vary depending on the specific experimental setup and conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
- 1. Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges stem from its rigid, planar structure and the presence of multiple nitrogen atoms. These features can lead to low solubility in common organic solvents, strong adsorption to silica gel, and a high melting point, making traditional purification methods like recrystallization and column chromatography difficult. The compound may also be prone to co-precipitation with starting materials or side products.
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: Common impurities include unreacted starting materials such as o-phenylenediamine and pyridine-3,5-dicarboxylic acid (or its derivatives). Incomplete cyclization can result in the formation of mono-benzimidazole intermediates. Side reactions may lead to the formation of polymeric materials or other colored byproducts, especially at elevated reaction temperatures.[1]
Q3: My purified this compound is colored (yellow or brown). How can I decolorize it?
A3: Colored impurities often arise from oxidation or degradation products. A common and effective method for their removal is to treat a solution of the crude product with activated charcoal. The charcoal is then removed by hot filtration. This is typically performed during the recrystallization process.[1]
Q4: I am observing very low recovery after recrystallization. What can I do?
A4: Low recovery is often due to the selection of an inappropriate solvent system where the compound has high solubility even at low temperatures. It is crucial to perform a thorough solvent screen to identify a solvent or solvent mixture in which the compound is sparingly soluble at room temperature but readily soluble when hot. Using a minimal amount of the hot solvent is also critical for maximizing crystal yield.
Q5: Can I use column chromatography to purify this compound?
A5: While possible, column chromatography of this compound can be challenging due to its low solubility and potential for strong interaction with the silica gel stationary phase, which may lead to significant product loss on the column. If this method is chosen, it is advisable to use a modified mobile phase, for instance by adding a small percentage of a basic modifier like triethylamine or by using a different stationary phase such as alumina.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Poor Solubility in Common Recrystallization Solvents
-
Symptom: The compound does not dissolve in common solvents like ethanol, methanol, or acetone, even at reflux.
-
Possible Cause: The highly conjugated and polar nature of the molecule leads to strong intermolecular forces and low solubility.
-
Troubleshooting Steps:
-
Utilize High-Boiling Point Solvents: Explore solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetic acid.
-
Acid/Base Chemistry: Attempt to dissolve the compound in a dilute acidic solution (e.g., 1M HCl) to protonate the basic nitrogen atoms, which can increase aqueous solubility. The pure compound can then be precipitated by neutralizing the solution with a base (e.g., NaOH or NaHCO₃).
-
Solvent Mixtures: Experiment with mixtures of solvents. For example, a mixture of DMF and water or DMSO and ethanol might provide the desired solubility profile.
-
Issue 2: Oiling Out During Recrystallization
-
Symptom: Instead of forming crystals upon cooling, the compound separates as an oil.
-
Possible Cause: The compound's melting point is lower than the boiling point of the recrystallization solvent, or the solution is supersaturated with impurities.
-
Troubleshooting Steps:
-
Lower the Solvent Boiling Point: If possible, switch to a lower-boiling solvent system.
-
Slow Cooling: Allow the solution to cool very slowly to encourage crystal nucleation. Insulating the flask can help.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.
-
Seed Crystals: If available, add a few seed crystals of the pure compound to the cooled solution.
-
Solvent Polarity Adjustment: Add a co-solvent that reduces the overall solvating power of the system as the solution cools.
-
Issue 3: Product Streaking or Remaining at the Baseline in TLC/Column Chromatography
-
Symptom: The compound shows significant streaking on a TLC plate or does not move from the baseline during column chromatography.
-
Possible Cause: Strong interaction between the basic nitrogen atoms of the benzimidazole rings and the acidic silica gel.
-
Troubleshooting Steps:
-
Modify the Mobile Phase: Add a small amount (0.5-2%) of a basic modifier like triethylamine or pyridine to the eluent to compete for the active sites on the silica gel.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.
-
Reverse-Phase Chromatography: If the compound has sufficient solubility in appropriate solvents, reverse-phase chromatography (e.g., C18 silica) can be an effective alternative.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₃N₅ | |
| Molar Mass | 311.34 g/mol | |
| Melting Point | >280 °C | |
| Boiling Point (Predicted) | 666.9 ± 65.0 °C | |
| Density (Predicted) | 1.386 ± 0.06 g/cm³ | |
| Solubility | Generally low in common organic solvents. Soluble in strong acids and high-boiling polar aprotic solvents like DMF and DMSO. | Inferred from general benzimidazole solubility |
| pKa | Not experimentally determined. Expected to have basic character due to the pyridine and imidazole nitrogens. |
Experimental Protocols
Protocol 1: Recrystallization from a High-Boiling Solvent (e.g., DMF)
-
Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of dimethylformamide (DMF). Heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratching the inner wall of the flask or adding a seed crystal may initiate crystallization. Further cooling in an ice bath can improve the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol or diethyl ether to remove residual DMF.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Acid-Base Purification
-
Dissolution: Suspend the crude material in a suitable volume of dilute hydrochloric acid (e.g., 1 M HCl) and stir. Gentle heating may be required to achieve complete dissolution.
-
Filtration: Filter the acidic solution to remove any acid-insoluble impurities.
-
Precipitation: Slowly add a base (e.g., 1 M NaOH or a saturated solution of NaHCO₃) to the clear filtrate with stirring until the pH is neutral or slightly basic. The pure product should precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid thoroughly with deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum.
Mandatory Visualization
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification challenges.
References
overcoming solubility issues with 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine and its metal complexes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound and its metal complexes?
A1: The ligand this compound, like many other bis-benzimidazole derivatives, is a rigid, planar molecule with strong intermolecular hydrogen bonding capabilities. This often results in poor solubility in many common organic solvents and especially in aqueous solutions. Upon coordination with metal ions, the resulting complexes frequently exhibit even lower solubility due to the formation of stable, often polymeric, coordination networks. These compounds are typically classified as Biopharmaceutics Classification System (BCS) Class II or IV, having high permeability but low solubility, which is a significant hurdle for their therapeutic application.[1]
Q2: I am observing very low yield of my desired complex, and a lot of precipitate forms during the reaction. What could be the cause?
A2: This is a common issue when working with ligands that form poorly soluble complexes. The precipitate is likely the desired product crashing out of solution as it forms. This can lead to an incomplete reaction and difficulty in purification. The rigid and planar nature of the benzimidazole and pyridine rings promotes strong π-π stacking and intermolecular interactions, leading to low solubility.
Q3: What are the primary strategies to overcome the poor aqueous solubility of these complexes for biological testing?
A3: Several formulation strategies can be employed to enhance the aqueous solubility and bioavailability of benzimidazole-based compounds. These include:
-
Salt Formation: Converting the complex into a salt can improve its solubility and dissolution rate.[1]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can create an amorphous form, which has a higher dissolution rate.[1]
-
Nanotechnology: Reducing the particle size to the nanometer range increases the surface area, leading to enhanced dissolution.[1][2]
-
Cyclodextrin Complexation: Encapsulating the molecule within cyclodextrin complexes can significantly increase its aqueous solubility.[1][3]
-
Use of Co-solvents: Employing a mixture of solvents can improve solubility. Common co-solvents include DMSO, DMF, and NMP for organic media, and PEGs or ethanol for aqueous systems.[4]
-
Prodrug Approach: Modifying the chemical structure to a more soluble form that converts to the active compound in vivo.[5]
Q4: Can modifying the ligand structure improve the solubility of the resulting complexes?
A4: Yes, modifying the ligand is a powerful strategy. Introducing bulky or flexible solubilizing groups to the benzimidazole or pyridine backbone can disrupt the crystal packing and improve solubility. Examples of such groups include alkyl chains, oligo(ethylene glycol) chains, or charged functionalities like carboxylates or sulfonates.
Troubleshooting Guide
Issue 1: Poor solubility of the ligand or complex in common organic solvents during synthesis or purification.
| Possible Cause | Suggested Solution |
| Strong intermolecular forces (H-bonding, π-π stacking). | Use highly polar aprotic solvents like DMSO, DMF, or NMP. Heating the mixture can also help. For purification, consider techniques that can handle poorly soluble compounds, such as Soxhlet extraction or high-temperature chromatography. |
| The complex is forming a coordination polymer. | Try to cap the coordination sites with monodentate ligands to prevent polymerization. Adjusting the stoichiometry of the metal and ligand can also influence the structure of the final complex. |
| The compound has precipitated out of solution. | Attempt to redissolve the precipitate in a stronger solvent system. If unsuccessful, the solid can be collected, washed, and characterized. |
Issue 2: Low bioavailability or poor results in in vitro aqueous assays.
| Solubility Enhancement Strategy | Quantitative Target |
| Micronization/Nanonization | Reduce particle size to < 10 µm (micronization) or 100-1000 nm (nanonization) to increase surface area and dissolution rate.[2][6] |
| Cyclodextrin Complexation | Aim for a 1:1 or 1:2 complex with cyclodextrins like HP-β-CD to increase aqueous solubility by several orders of magnitude.[3] |
| Solid Dispersion | Formulate with polymers like PVP, HPMC, or Soluplus® at various drug-to-polymer ratios (e.g., 1:1, 1:5, 1:10) to achieve an amorphous state. |
| Co-solvent Systems | For in vitro studies, use a concentration of DMSO or ethanol that is non-toxic to the cells (typically <0.5%). For preclinical formulations, mixtures of PEG400, Solutol HS-15, and water are common.[2][4] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve the this compound complex and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, dichloromethane) at a predetermined ratio (e.g., 1:5 drug to polymer).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid into a fine powder using a mortar and pestle, and pass it through a sieve to ensure uniform particle size.
-
Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.
Protocol 2: Aqueous Solubility Determination
-
Sample Preparation: Add an excess amount of the compound to a known volume of purified water (or buffer solution) in a sealed vial.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable solvent if necessary, and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Data Reporting: Express the solubility in units such as mg/mL or µg/mL.
Visual Guides
Caption: A workflow diagram for troubleshooting solubility issues.
Caption: Key strategies to enhance the aqueous solubility of complexes.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
optimization of reaction conditions for 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine.
Experimental Protocol
Reaction Scheme:
Materials and Reagents:
-
Pyridine-3,5-dicarboxylic acid
-
o-Phenylenediamine
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution (20%)
-
Methanol
-
Ice-cold water
Procedure:
-
To a solution of pyridine-3,5-dicarboxylic acid in polyphosphoric acid (PPA), add o-phenylenediamine.
-
Heat the reaction mixture at 230°C for 12 hours.
-
Pour the resulting yellowish-colored reaction mixture into ice-cold water.
-
Stir the mixture to precipitate a brown solid.
-
Collect the precipitate by filtration or centrifugation.
-
Neutralize the precipitate by adding a 20% sodium bicarbonate solution.
-
Filter the neutralized solid.
-
Recrystallize the crude product from methanol to obtain the purified this compound.
Experimental Workflow Diagram:
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Data Presentation: Comparative Reaction Conditions for Bis-Benzimidazole Synthesis
While specific optimization data for this compound is limited, the following table summarizes various conditions reported for the synthesis of other bis-benzimidazole compounds, which can serve as a guide for optimization.
| Starting Materials | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine-2,6-dicarboxylic acid & o-phenylenediamine | Polyphosphoric acid (PPA) | High | - | High | [1] |
| Pyridine-2,6-dicarboxylic acid & o-phenylenediamine | Phosphorus oxide or HCl (Microwave) | - | - | High | [1] |
| Pyridine-2,6-dicarbaldehyde & o-phenylenediamine | - | - | - | Low | [1] |
| 4-piperazinyl-phenylenediamine & various aldehydes | Na₂S₂O₅ in ethanol/water | Reflux | 24 | 60-72 | [2][3] |
| o-phenylenediamine & dicarboxylic acids | Alumina-methanesulfonic acid (AMA) (Microwave) | - | - | Good-Excellent | [4] |
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and related benzimidazole derivatives.
Troubleshooting Workflow Diagram:
Caption: A decision tree to guide troubleshooting for low yield or impure product in the synthesis.
FAQs:
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A: Low yields in benzimidazole synthesis can stem from several factors:
-
Purity of Starting Materials: Impurities in o-phenylenediamine or pyridine-3,5-dicarboxylic acid can interfere with the reaction. Consider recrystallizing your starting materials before use.
-
Incomplete Reaction: The reaction may require longer heating or a higher temperature to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Suboptimal Stoichiometry: Ensure the molar ratio of o-phenylenediamine to pyridine-3,5-dicarboxylic acid is correct (2:1). An excess of one reactant may lead to side products.
-
Moisture: The presence of water can hinder the dehydration process necessary for cyclization, especially when using dehydrating agents like PPA. Ensure all glassware is dry and consider using anhydrous solvents if the reaction is sensitive to moisture.
-
Alternative Catalysts: If using PPA is not providing satisfactory yields, you might explore other catalysts reported for bis-benzimidazole synthesis, such as alumina-methanesulfonic acid (AMA) under microwave irradiation, which has been shown to give good to excellent yields for similar reactions.[4]
Q2: The final product is highly colored, and I'm having trouble purifying it. What should I do?
A: Colored impurities are a common issue, often due to the oxidation of o-phenylenediamine. Here are some purification strategies:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent and treat it with activated charcoal. The charcoal will adsorb many of the colored impurities. Filter the solution and then proceed with recrystallization.
-
Recrystallization Solvent: Experiment with different solvents or solvent mixtures for recrystallization to find a system that effectively separates the desired product from the impurities. Methanol is a good starting point.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be a powerful tool for separating the product from closely related impurities.
Q3: I am observing the formation of side products. What are the common side reactions and how can I minimize them?
A: A common side reaction is the formation of mono-benzimidazole species where only one of the carboxylic acid groups on the pyridine ring has reacted.
-
Control Stoichiometry: Ensure that at least two equivalents of o-phenylenediamine are used for every equivalent of pyridine-3,5-dicarboxylic acid to favor the formation of the bis-benzimidazole product.
-
Reaction Time and Temperature: Insufficient reaction time or temperature may lead to incomplete reaction and the isolation of the mono-substituted intermediate. As mentioned, monitoring the reaction by TLC is crucial.
-
Purification: If side products are formed, they will need to be removed during the purification step. The difference in polarity between the mono- and bis-benzimidazole products should allow for separation by column chromatography.
Q4: Are there alternative synthetic routes to this compound?
A: Yes, while the condensation of a dicarboxylic acid with o-phenylenediamine is a common approach, other methods exist for forming the benzimidazole rings. For instance, one could start with 3,5-dicyanopyridine or pyridine-3,5-dicarbaldehyde. The reaction of pyridine-2,6-dicarbaldehyde with o-phenylenediamine has been reported, although with low yields.[1] Microwave-assisted synthesis is another avenue to explore, as it can often lead to shorter reaction times and higher yields.[1]
Q5: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used:
-
Thin Layer Chromatography (TLC): To assess the purity of the product and monitor the progress of the reaction and purification.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Spectroscopy:
-
¹H and ¹³C NMR: To confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
References
troubleshooting fluorescence quenching in 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine sensors
Welcome to the technical support center for 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine based fluorescent sensors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly fluorescence quenching, and to provide standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound sensor is showing significantly lower fluorescence intensity than expected. What is the most common cause?
A1: The most frequent cause of diminished fluorescence in these sensors is Aggregation-Caused Quenching (ACQ) .[1][2][3] In dilute solutions, the sensor molecules are isolated and fluoresce efficiently. However, at higher concentrations or in solvents that promote self-association, the planar benzimidazole structures can stack on top of each other (π-π stacking).[4] This aggregation creates non-radiative decay pathways, meaning the excited molecules return to the ground state without emitting light, thus "quenching" the fluorescence.[3]
Q2: How can I confirm if Aggregation-Caused Quenching (ACQ) is the issue?
A2: A concentration-dependent fluorescence study is the most effective method.[3] Prepare a series of solutions with increasing concentrations of your sensor in the chosen solvent. Measure the fluorescence intensity for each. If ACQ is the culprit, you will observe that the fluorescence intensity does not increase linearly with concentration and may even decrease after a certain point.
Q3: Besides aggregation, what other factors can quench the fluorescence of my sensor?
A3: Several factors can lead to fluorescence quenching:
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly alter the fluorescence quantum yield.[5][6][7] Highly polar or protic solvents can sometimes stabilize non-emissive charge transfer states or interfere with essential intramolecular processes like Excited-State Intramolecular Proton Transfer (ESIPT), leading to quenching.[5][8]
-
pH: The benzimidazole moieties are pH-sensitive. Protonation or deprotonation of the nitrogen atoms can drastically change the electronic structure of the molecule, leading to significant fluorescence quenching or enhancement.[9][10][11] It is crucial to work in a buffered solution if the target analyte can alter the pH.
-
Presence of Quenchers: Certain metal ions (e.g., Cu²⁺, Co²⁺, Hg²⁺) are known to be effective quenchers for benzimidazole-based sensors.[2][8][12] This often occurs through mechanisms like Photoinduced Electron Transfer (PET), where the analyte facilitates a non-radiative decay pathway.[2]
-
Photodegradation: Although generally robust, prolonged exposure to high-intensity excitation light can lead to photobleaching or degradation of the sensor molecule, resulting in a loss of fluorescence.
Q4: My sensor's fluorescence is quenched upon adding my analyte of interest. What is the likely mechanism?
A4: When an analyte causes quenching, it is often part of the sensing mechanism. Common turn-off sensing mechanisms for this class of sensors include:
-
Photoinduced Electron Transfer (PET): The analyte, often a metal ion, can accept an electron from the excited fluorophore (or vice versa), leading to a non-radiative relaxation.[2] This is a common mechanism for the detection of transition metals.
-
Inhibition of ESIPT: If your sensor relies on Excited-State Intramolecular Proton Transfer (ESIPT) for its fluorescence, the analyte might bind in a way that prevents this process, thereby quenching the emission.[8]
-
Complex Formation: The formation of a non-emissive complex between the sensor and the analyte is a form of static quenching.[13] This can be confirmed by observing changes in the UV-Vis absorption spectrum upon addition of the analyte.[2][12]
Troubleshooting Guide: Low Fluorescence Signal
This guide provides a systematic approach to diagnosing and resolving issues related to fluorescence quenching.
Problem: The fluorescence signal of the this compound sensor is weak, absent, or has unexpectedly decreased.
Step 1: Initial Diagnosis
Follow the diagnostic workflow below to identify the potential cause.
References
- 1. Harnessing J-aggregation for dual-color cellular imaging with chromenoquinoline-benzimidazole dyes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Structural insight into imidazopyridines and benzimidazoles: the importance of the hydrogen bond, π-stacking interactions and intramolecular charge transfer effect for fluorescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. A benzimidazole-derived fluorescent chemosensor for Cu( ii )-selective turn-off and Zn( ii )-selective ratiometric turn-on detection in aqueous soluti ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00020F [pubs.rsc.org]
- 9. New Benzimidazole-Based pH-Sensitive Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazo[1,5- a ]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting dio ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01152C [pubs.rsc.org]
- 12. Turn-off fluorescence of imidazole-based sensor probe for mercury ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00146F [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on side reactions and purification challenges.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product | Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient heating, short reaction time, or inadequate mixing of the reactants in the viscous polyphosphoric acid (PPA) medium. | Ensure the reaction temperature is maintained, typically in the range of 180-220°C. Extend the reaction time and ensure vigorous stirring to achieve a homogeneous mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Polyamide Formation: A significant side reaction is the formation of a polyamide from the condensation of 3,5-pyridinedicarboxylic acid and o-phenylenediamine. This is favored under conditions that are not sufficiently dehydrating or at lower temperatures. | Use a highly effective dehydrating agent like Polyphosphoric Acid (PPA) and ensure the reaction is heated to a temperature sufficient to favor the intramolecular cyclization to the benzimidazole over intermolecular amide bond formation. | |
| Decarboxylation of Starting Material: Under the harsh acidic and high-temperature conditions, the 3,5-pyridinedicarboxylic acid starting material may undergo decarboxylation, leading to the formation of nicotinic acid and subsequently 2-(pyridin-3-yl)-1H-benzo[d]imidazole as a byproduct. | While difficult to completely avoid, using the minimum effective temperature and reaction time can help to mitigate this side reaction. | |
| Presence of Insoluble Impurities | Polyamide Byproduct: The formation of a high molecular weight polyamide will result in an insoluble material in common organic solvents. | The polyamide can often be removed by filtration as it is typically insoluble in the work-up solvents. Purification of the desired product can be achieved by recrystallization or column chromatography. |
| Incomplete Cyclization Products: The reaction may stall at the mono-benzimidazole or di-amide stage, leading to impurities that may have different solubility profiles than the desired bis-benzimidazole. | Ensure sufficient reaction time and temperature to drive the reaction to completion. These intermediates can be separated by chromatography. | |
| Complex NMR Spectrum | Mixture of Products: The spectrum may show a mixture of the desired product, the mono-benzimidazole intermediate, and potentially the polyamide. | Purify the product using column chromatography. Compare the obtained NMR spectrum with literature data for analogous compounds to identify the different species. |
| Presence of Rotamers: In some cases, hindered rotation around the pyridine-benzimidazole bond could lead to the presence of rotamers, resulting in a more complex NMR spectrum than expected. | Running the NMR at a higher temperature can sometimes coalesce the signals of the rotamers into a single set of peaks. | |
| Product is Difficult to Purify | Similar Polarity of Products and Byproducts: The desired bis-benzimidazole, the mono-benzimidazole intermediate, and other small-molecule byproducts may have similar polarities, making chromatographic separation challenging. | Utilize a combination of purification techniques. After initial purification by recrystallization, a final purification by column chromatography using a gradient elution might be necessary. In some cases, derivatization of the product or impurities can alter their polarity and facilitate separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most widely employed method is the condensation reaction of 3,5-pyridinedicarboxylic acid with two equivalents of o-phenylenediamine. This reaction is typically carried out in a dehydrating medium at high temperatures, with polyphosphoric acid (PPA) being a common choice for the solvent and catalyst.
Q2: Why is polyphosphoric acid (PPA) used in this synthesis?
A2: Polyphosphoric acid serves as both a solvent and a powerful dehydrating agent. The dehydration is crucial for the cyclization of the intermediate amide to form the benzimidazole rings. PPA's high viscosity and ability to dissolve the reactants at high temperatures facilitate the reaction.
Q3: What are the primary side reactions to be aware of?
A3: The main side reactions include:
-
Polyamide formation: Intermolecular condensation between the dicarboxylic acid and the diamine can lead to the formation of a polyamide.
-
Incomplete cyclization: The reaction may stop after the formation of one benzimidazole ring, resulting in a mono-benzimidazole mono-amide intermediate.
-
Decarboxylation: The pyridine dicarboxylic acid can lose one or both carboxylic acid groups under the strong acidic and high-temperature conditions.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction. You can spot the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of dichloromethane and methanol). The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progress.
Q5: What are the typical purification methods for this compound?
A5: Purification is often challenging due to the product's low solubility and the presence of similarly polar byproducts. Common methods include:
-
Precipitation and washing: The crude product is often precipitated by pouring the reaction mixture into water or an ice/water mixture. The precipitate is then washed with a base (like sodium bicarbonate solution) to remove acidic impurities, followed by water and an organic solvent.
-
Recrystallization: Recrystallization from a high-boiling point solvent such as DMF or DMSO can be effective.
-
Column chromatography: For higher purity, column chromatography on silica gel or alumina using a polar eluent system may be required.
Experimental Protocol
The following is a general experimental protocol for the synthesis of this compound. Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.
Materials:
-
3,5-Pyridinedicarboxylic acid
-
o-Phenylenediamine
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution (saturated)
-
Deionized water
-
Ethanol or Methanol
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 3,5-pyridinedicarboxylic acid and a stoichiometric amount (2 equivalents) of o-phenylenediamine.
-
Add a sufficient amount of polyphosphoric acid to the flask to ensure the reactants are well-suspended and can be stirred effectively at high temperatures.
-
Heat the reaction mixture with stirring in an oil bath. The temperature should be gradually raised to 180-220°C.
-
Maintain the reaction at this temperature for several hours (typically 4-8 hours), monitoring the progress by TLC.
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to around 100°C.
-
Carefully and slowly pour the hot reaction mixture into a beaker containing a large volume of ice-water with vigorous stirring.
-
A precipitate will form. Continue stirring until the precipitate solidifies.
-
Filter the crude product using a Buchner funnel and wash it thoroughly with deionized water.
-
Suspend the crude product in a saturated sodium bicarbonate solution and stir for 1-2 hours to neutralize any remaining acidic components.
-
Filter the product again and wash with deionized water until the filtrate is neutral.
-
Wash the product with a small amount of cold ethanol or methanol to remove any remaining organic impurities.
-
Dry the purified product in a vacuum oven.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., DMF/water) or by column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and major side reactions.
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Synthesis of Asymmetrical Bis(benzimidazole)pyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of asymmetrical bis(benzimidazole)pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing asymmetrical bis(benzimidazole)pyridine derivatives?
A1: The synthesis of these derivatives typically involves a multi-step process. A common and efficient pathway is a two-step N-alkylation. This process begins with the reaction of 2,6-bis(chloromethyl)pyridine with imidazole or benzimidazole to form an intermediate. This intermediate then undergoes a quaternization reaction with an α-bromo-para-substituted-acetophenone to yield the final asymmetrical product.[1] Another established method involves the condensation of o-phenylenediamine with pyridine-2,6-dicarboxylic acid.[2][3]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields are a frequent challenge. Key parameters to optimize include the choice of catalyst and solvent. The reaction temperature and duration are also critical. For instance, polar solvents like methanol and ethanol have been shown to improve yields in certain catalytic systems. Without an effective catalyst, conversion rates can be significantly lower and reaction times much longer.[4] The use of ultrasound irradiation instead of conventional thermal heating has also been reported to increase yields.[1]
Q3: I am observing unexpected side products in my reaction. What could be the cause?
A3: The formation of side products can arise from several factors. One common issue is the potential for multiple N-alkylation sites on the imidazole or benzimidazole rings, leading to a mixture of isomers. The purity of starting materials, particularly the o-phenylenediamine and the pyridine derivative, is crucial, as impurities can lead to undesired side reactions.[4] Reaction conditions such as temperature and catalyst choice can also influence the selectivity of the reaction.[5]
Q4: How can I improve the purification of my final product?
A4: Purification can be challenging due to the similar polarity of the desired product and potential byproducts. Column chromatography is a common purification method. If the product is difficult to separate from the catalyst, using a heterogeneous or recyclable catalyst can simplify the workup process.[4] Recrystallization from an appropriate solvent system can also be an effective final purification step.
Q5: Can ultrasound be used to improve the synthesis?
A5: Yes, ultrasound irradiation has been shown to be a beneficial alternative to conventional thermal heating for the synthesis of bis(imidazole/benzimidazole)-pyridine derivatives. The advantages include significantly reduced reaction times, energy savings, the use of smaller volumes of solvent, a reduction in side reactions, and often results in higher yields and purities of the final products.[1]
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Low or No Product Yield | Inactive or insufficient catalyst. | Increase catalyst loading or screen different catalysts (e.g., p-TsOH, metal-based catalysts).[4] |
| Suboptimal solvent. | Perform a solvent screen with solvents of varying polarity (e.g., Methanol, Ethanol, Acetonitrile, DMF, CHCl₃).[4] | |
| Inappropriate reaction temperature or time. | Optimize the reaction temperature and monitor the reaction progress over time using TLC to determine the optimal duration.[4] | |
| Poor quality of starting materials. | Ensure the purity of the o-phenylenediamine and pyridine derivatives. | |
| Formation of Multiple Products (Isomers) | Lack of regioselectivity in N-alkylation. | Modify the reaction conditions (catalyst, solvent, temperature) to favor the desired isomer. Steric hindrance and electronic effects of substituents can influence regioselectivity.[5] |
| Product Purification Difficulties | Product is difficult to separate from the catalyst. | Utilize a heterogeneous or recyclable catalyst that can be easily filtered off.[4] |
| Formation of colored impurities. | Consider treatment with activated charcoal during workup. Ensure starting materials are free of colored impurities. | |
| Similar polarity of product and byproducts. | Optimize the mobile phase for column chromatography to achieve better separation. Consider derivatization to alter polarity for easier separation, followed by removal of the derivatizing group. |
Experimental Protocols
General Procedure for Two-Step N-Alkylation Synthesis
This protocol is adapted from methods described for the synthesis of hybrid bis-(imidazole/benzimidazole)-pyridine derivatives.[1][6]
Step 1: Synthesis of the Bis-(imidazole/benzimidazole)-pyridine Intermediate
-
Dissolve 2,6-bis(chloromethyl)pyridine in a suitable solvent (e.g., acetone).
-
Add imidazole or benzimidazole to the solution.
-
The reaction can be performed under conventional heating (reflux) or using ultrasound irradiation. Ultrasound has been shown to reduce reaction times significantly.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the intermediate product is isolated. This may involve filtration if the product precipitates, or evaporation of the solvent followed by purification.
Step 2: Quaternization to Form the Asymmetrical Product
-
Dissolve the intermediate from Step 1 in a suitable solvent like acetone.
-
Add the desired α-bromo-para-substituted-acetophenone.
-
Stir the reaction mixture at room temperature or under reflux, monitoring by TLC.
-
The final product, a quaternary salt, will often precipitate from the solution and can be collected by filtration.
-
Wash the collected solid with a suitable solvent and dry under vacuum.
Data Presentation: Yields of Bis-imidazole/benzimidazole-pyridine Derivatives
| Compound | Synthesis Method | Reaction Time (min) | Yield (%) | Reference |
| Hybrid bis-imidazole salt | Conventional Heating | 480 | ~45-85 | [1] |
| Hybrid bis-imidazole salt | Ultrasound Irradiation | 30 | ~90-95 | [1] |
| 2,6-bis((1H-imidazol-1-yl)methyl)pyridine | Not specified | Not specified | 76 | [6] |
| 2,6-bis((4-nitro-1H-imidazol-1-yl)methyl)pyridine | Not specified | Not specified | 72 | [6] |
| 2,6-bis((1H-benzo[d]imidazol-1-yl)methyl)pyridine | Not specified | Not specified | 64 | [6] |
Visualizations
Caption: General workflow for the two-step synthesis of asymmetrical bis(benzimidazole)pyridine derivatives.
Caption: A logical diagram for troubleshooting low reaction yields.
References
- 1. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bis-(imidazole/benzimidazole)-pyridine derivatives: synthesis, structure and antimycobacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine-Based MOFs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) based on the 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine ligand.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, activation, and post-synthetic modification of these MOFs, with a focus on improving their stability.
Issue 1: Poor Crystalline Quality or Amorphous Product During Synthesis
-
Question: My solvothermal synthesis using the this compound linker resulted in a powder with poor crystallinity according to Powder X-ray Diffraction (PXRD) analysis. What could be the cause and how can I fix it?
-
Answer: Poor crystallinity can arise from several factors during solvothermal synthesis. The choice of solvent, reaction temperature, and time are critical parameters. Low-boiling-point solvents can generate high vapor pressure in a sealed reactor, affecting crystal growth.[1]
Possible Solutions:
-
Solvent System Optimization: The polarity and properties of the solvent mixture are crucial. For benzimidazole-based linkers, Dimethylformamide (DMF), Diethylformamide (DEF), or mixtures with water or ethanol are often used.[2][3] Experiment with different solvent ratios to control the solubility of the linker and metal salt, which influences nucleation and crystal growth.
-
Temperature and Time Adjustment: The reaction temperature for solvothermal synthesis of benzimidazole-containing MOFs is typically in the range of 100-150°C for 1-3 days.[2][3] A systematic variation of temperature and reaction time can help identify the optimal conditions for crystal formation.
-
Use of Modulators: The addition of modulators, such as monocarboxylic acids (e.g., acetic acid, formic acid), can compete with the linker for coordination to the metal centers. This can slow down the nucleation process and promote the growth of larger, higher-quality crystals.
-
Issue 2: Framework Decomposition Upon Solvent Removal (Activation)
-
Question: The framework of my MOF collapses after I try to remove the guest solvent molecules from the pores. How can I improve its stability during activation?
-
Answer: The stability of a MOF during activation is largely dependent on the strength of the metal-ligand coordination bonds.[4] MOFs with weaker bonds are prone to collapse when the guest molecules that support the framework are removed.
Possible Solutions:
-
Gentle Activation Protocol: Instead of high-temperature vacuum activation, try a stepwise solvent exchange with a lower boiling point solvent (e.g., acetone, chloroform) followed by gentle heating under vacuum. This can reduce the stress on the framework.
-
Supercritical CO2 Exchange: This technique is a very effective and gentle method for removing guest solvents without causing pore collapse due to the absence of a liquid-gas interface and associated capillary forces.
-
Strengthening the Framework: Consider strategies to enhance the intrinsic stability of the MOF (see Issue 3).
-
Issue 3: Low Thermal or Chemical Stability
-
Question: My this compound-based MOF shows low thermal stability in TGA or decomposes in acidic/basic solutions. How can I enhance its robustness?
-
Answer: The stability of MOFs is influenced by the choice of metal ion, the linker rigidity, and the coordination environment.[4][5][6] Benzimidazole-containing linkers can form robust coordination bonds, but the overall stability can be further improved.
Possible Solutions:
-
Choice of Metal Ion: High-valent metal ions such as Cr³⁺, Al³⁺, and Zr⁴⁺ generally form stronger coordination bonds with carboxylate and N-donor linkers, leading to more stable MOFs compared to divalent metal ions.[4][5][7] For instance, in a study with a similar tris(benzimidazole) linker, the Al-based MOF showed higher thermal stability than the Cu and Cr-based analogues.[1]
-
Post-Synthetic Modification (PSM): Introduce functional groups onto the linker that can form additional interactions within the framework, such as hydrogen bonds, to reinforce the structure.[8][9] For linkers with available amine groups, PSM can be a powerful tool.[10]
-
Hydrophobic Functionalization: Introducing hydrophobic groups, like methyl groups, on the linker can protect the metal-ligand bonds from hydrolysis, thereby improving stability in aqueous environments.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical temperature range for the thermal stability of benzimidazole-based MOFs?
A1: The thermal stability varies depending on the metal center and the specific linker. Thermogravimetric analysis (TGA) of MOFs with benzimidazole-containing linkers often shows stability up to 300-500°C. For example, a MOF with a 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene linker showed decomposition of the imidazolium moieties between 300-650°C depending on the metal (Cu, Al, Cr).[1] Another Cd-based MOF with a 5-(benzimidazole-1-yl)isophthalic acid linker was stable up to 400°C.[2]
Q2: How can I improve the chemical stability of my MOF in aqueous solutions?
A2: Enhancing hydrolytic stability is crucial for many applications. Key strategies include:
-
Using High-Valent Metal Cations: Zr⁴⁺, Cr³⁺, and Al³⁺ form strong, hydrolysis-resistant bonds.[5][7]
-
Employing N-donor Ligands: The coordination bond between a metal and a nitrogen atom (from the imidazole group) is generally more resistant to hydrolysis than metal-carboxylate bonds.[5] The this compound linker benefits from this.
-
Increasing Framework Hydrophobicity: Incorporating hydrophobic functional groups into the linker can repel water molecules and protect the coordination nodes.[5]
Q3: What characterization techniques are essential to confirm the stability of my MOFs?
A3: A combination of techniques is necessary to assess MOF stability:
-
Powder X-ray Diffraction (PXRD): To confirm the retention of crystallinity after exposure to different conditions (e.g., heat, solvents, acidic/basic solutions).
-
Thermogravimetric Analysis (TGA): To determine the thermal decomposition temperature of the framework.[1]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore volume, and to confirm that the porosity is maintained after activation or stability tests.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify that the coordination environment and functional groups of the linker remain intact.[1]
Data Presentation
Table 1: Thermal Stability of Benzimidazole-Based MOFs
| MOF System | Metal Ion | Ligand | Decomposition Temperature (°C) |
| TIBM-Cu | Cu²⁺ | 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene | 300-500 |
| TIBM-Al | Al³⁺ | 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene | 500-650 |
| TIBM-Cr | Cr³⁺ | 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene | 400-600 |
| Complex 1 | Cd²⁺ | 5-(benzimidazole-1-yl)isophthalic acid | > 400 |
Data extracted from multiple sources for comparison.[1][2]
Experimental Protocols
Protocol 1: General Solvothermal Synthesis of a Benzimidazole-Based MOF
This protocol is a generalized procedure based on common practices for synthesizing MOFs with benzimidazole-containing linkers.[2][3]
-
Reagent Preparation:
-
Dissolve the this compound linker (e.g., 0.1 mmol) in a suitable solvent mixture (e.g., 8 mL of DMA–H₂O, v/v = 6:2).
-
In a separate vial, dissolve the metal salt (e.g., Cd(NO₃)₂·4H₂O, 0.1 mmol) in the same solvent system.
-
-
Mixing and Sealing:
-
Combine the two solutions in a Teflon-lined stainless steel autoclave.
-
Stir the mixture for approximately 30 minutes at room temperature.
-
Seal the autoclave tightly.
-
-
Heating:
-
Place the sealed autoclave in a programmable oven.
-
Heat to the desired temperature (e.g., 130°C) for a specified duration (e.g., 3 days).
-
-
Cooling and Crystal Collection:
-
Allow the autoclave to cool down slowly to room temperature (e.g., a cooling rate of 5°C/h).
-
Collect the resulting crystals by filtration, wash them with the synthesis solvent, and dry them at ambient conditions.
-
Visualizations
Caption: Workflow for MOF Synthesis and Stability Assessment.
Caption: Key Strategies for Improving MOF Stability.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe( iii ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06529C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Improving MOF stability: approaches and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Post-Synthetic Modification of a Metal–Organic Framework Glass - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine.
Troubleshooting Guides
Problem 1: Complex or Broad Signals in ¹H NMR Spectrum
Symptoms:
-
Broad, poorly resolved peaks in the aromatic region.
-
The N-H proton signal is either very broad or not observed.
-
The number of observed aromatic protons does not match the expected number.
Possible Causes & Solutions:
| Cause | Solution |
| Prototropic Tautomerism: The N-H proton on the imidazole ring can rapidly exchange between the two nitrogen atoms, leading to averaged signals or significant broadening, especially in non-polar solvents.[1][2][3] | 1. Solvent Change: Record the spectrum in a polar aprotic solvent like DMSO-d₆. This can slow down the proton exchange and may result in sharper signals.[2][4][5] 2. Low-Temperature NMR: Acquiring the spectrum at a lower temperature can also slow the tautomeric exchange, potentially resolving the broad signals into distinct peaks for each tautomer.[2] |
| Presence of Impurities: Unreacted starting materials (e.g., o-phenylenediamine, pyridine-3,5-dicarboxylic acid) or side-products from the synthesis can lead to overlapping signals.[6][7] | 1. Purification: Repurify the sample using column chromatography or recrystallization. 2. 2D NMR: Perform 2D NMR experiments like COSY and HSQC to help distinguish between the signals of the product and impurities. |
| Compound Aggregation: At higher concentrations, intermolecular hydrogen bonding can cause signal broadening. | 1. Dilution: Record the spectrum at a lower concentration. |
Problem 2: Ambiguous Mass Spectrometry Results
Symptoms:
-
The observed molecular ion peak does not correspond to the expected mass.
-
Complex fragmentation pattern that is difficult to interpret.
Possible Causes & Solutions:
| Cause | Solution |
| Adduct Formation: The molecule may form adducts with solvents or salts (e.g., [M+Na]⁺, [M+K]⁺). | 1. High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain the exact mass and elemental composition, which can help identify the molecular ion and differentiate it from adducts. 2. Check for Common Adducts: Look for peaks corresponding to the masses of common adducts. |
| In-source Fragmentation: The molecule may be fragmenting in the ion source of the mass spectrometer. | 1. Soft Ionization Technique: Use a softer ionization method like Electrospray Ionization (ESI) instead of Electron Impact (EI) to minimize fragmentation and observe a more prominent molecular ion peak. |
| Presence of Impurities: Impurities will give their own molecular ion peaks and fragmentation patterns. | 1. LC-MS: Couple liquid chromatography with mass spectrometry to separate the components of the sample before they enter the mass spectrometer. This will provide a mass spectrum for each individual component. |
Frequently Asked Questions (FAQs)
Q1: Why do the chemical shifts of the benzimidazole protons in my ¹H NMR spectrum differ from literature values?
A1: The chemical shifts of benzimidazole protons are highly sensitive to the solvent used for analysis.[2] This is primarily due to the effect of the solvent on the tautomeric equilibrium and intermolecular hydrogen bonding.[2][4] For instance, in DMSO-d₆, the N-H proton is readily observed as a broad singlet in the downfield region (often between 12.0 and 13.0 ppm), whereas in less polar solvents like CDCl₃, this signal may be broader or even absent.[5] Always compare your data with literature values obtained in the same solvent.
Q2: I am having difficulty purifying this compound. What are the common challenges?
A2: Purification can be challenging due to the compound's low solubility in many common organic solvents and its tendency to form strong interactions. Common issues include:
-
Co-elution with starting materials: If the synthesis is incomplete, unreacted starting materials may be difficult to separate by column chromatography due to similar polarities.
-
Tautomeric forms: While distinct in some analytical techniques, tautomers are in equilibrium and cannot be separated by standard chromatographic methods.
-
Strong binding to silica gel: The basic nitrogen atoms in the benzimidazole and pyridine rings can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. Using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia can help mitigate this issue.
Q3: What are the expected key signals in the ¹H and ¹³C NMR spectra of this compound?
A3: The following table summarizes the expected chemical shift ranges for the key protons and carbons in DMSO-d₆. Due to tautomerism, the pairs of carbons C4/C7 and C5/C6 in the benzimidazole rings may show averaged signals.[1][3]
| ¹H NMR | Chemical Shift (ppm) | ¹³C NMR | Chemical Shift (ppm) |
| Benzimidazole N-H | 12.0 - 13.0 (broad s) | Benzimidazole C2 | ~151 |
| Pyridine H4 | ~9.0 (s) | Pyridine C3, C5 | ~148 |
| Pyridine H2, H6 | ~8.5 (d) | Benzimidazole C3a, C7a | ~138, ~143 |
| Benzimidazole H4, H7 | 7.5 - 7.8 (m) | Pyridine C4 | ~124 |
| Benzimidazole H5, H6 | 7.2 - 7.4 (m) | Benzimidazole C5, C6 | ~122 |
| Benzimidazole C4, C7 | ~114 |
Q4: How can I confirm the presence of both benzimidazole rings in my product using mass spectrometry?
A4: The mass spectrum should show the molecular ion peak corresponding to the exact mass of this compound (C₁₉H₁₃N₅, exact mass: 323.1171). The fragmentation pattern may show losses characteristic of the benzimidazole and pyridine moieties. For example, the loss of a benzimidazole group or cleavage of the bond between the pyridine and benzimidazole rings could be observed.[8][9]
Experimental Protocols
Key Experiment: ¹H NMR Spectroscopy
Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation and purity assessment.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5]
-
Ensure the sample is fully dissolved; gentle warming or sonication may be required.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to ensure optimal resolution.
-
Set the acquisition parameters:
-
Spectral width: -2 to 16 ppm
-
Number of scans: 16-64 (adjust as needed for good signal-to-noise)
-
Relaxation delay: 1-2 seconds
-
-
-
Data Acquisition and Processing:
-
Acquire the spectrum at room temperature.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
Integrate all signals and analyze the chemical shifts and coupling patterns.
-
Visualizations
Figure 1. Troubleshooting workflow for the characterization of this compound.
References
- 1. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. article.sapub.org [article.sapub.org]
- 9. scispace.com [scispace.com]
Technical Support Center: Enhancing the Quantum Yield of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine Fluorophores
This technical support center provides researchers, scientists, and drug development professionals with strategies to increase the fluorescence quantum yield of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine and its derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Troubleshooting Guide: Low Quantum Yield
Low fluorescence quantum yield is a common issue encountered during experiments with this compound fluorophores. This guide provides a step-by-step approach to diagnose and resolve this problem.
dot
Caption: Troubleshooting workflow for low fluorescence quantum yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the quantum yield of this compound fluorophores?
A1: The main factors include:
-
Solvent Polarity: The quantum yield of benzimidazole-based fluorophores often decreases with increasing solvent polarity due to the stabilization of non-radiative decay pathways.
-
pH of the Solution: The protonation state of the benzimidazole and pyridine rings significantly impacts the electronic structure and, consequently, the fluorescence intensity.
-
Molecular Structure: The presence of electron-donating or electron-withdrawing substituents on the benzimidazole or pyridine rings can modulate the quantum yield.
-
Concentration: At high concentrations, aggregation-caused quenching (ACQ) can occur, leading to a significant decrease in fluorescence.
Q2: How do electron-donating and electron-withdrawing groups affect the quantum yield?
A2: Introducing substituents can tune the photophysical properties. Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) generally increase the electron density of the π-system, which can enhance the fluorescence quantum yield. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) can sometimes decrease the quantum yield by promoting non-radiative decay processes, although their effect can be complex and depends on their position on the aromatic rings.
Q3: What is Aggregation-Caused Quenching (ACQ) and how can it be minimized?
A3: ACQ is a phenomenon where the fluorescence intensity of a fluorophore decreases at high concentrations due to the formation of non-fluorescent aggregates (e.g., through π-π stacking). To minimize ACQ, it is recommended to:
-
Work with dilute solutions, typically in the low micromolar range.
-
Introduce bulky substituents to the fluorophore structure to sterically hinder aggregation.
Q4: Can the quantum yield be enhanced in the solid state?
A4: Yes, for some derivatives, a phenomenon known as Aggregation-Induced Emission (AIE) can be observed.[1] In AIE-active molecules, the restriction of intramolecular rotations in the aggregated or solid state blocks non-radiative decay pathways, leading to a significant enhancement of the fluorescence quantum yield compared to the solution state.[1] This is often achieved by designing molecules with rotatable components.
Data Presentation: Influence of Substituents and Solvents on Quantum Yield
The following tables summarize the photophysical properties of some this compound derivatives and related compounds to illustrate the impact of structural modifications and solvent environment on the quantum yield.
Table 1: Effect of Substituents on the Quantum Yield of Benzimidazole-Pyridine Derivatives
| Compound/Derivative | Substituent | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |
| BPy-1 | Unsubstituted Phenyl | THF | - | 518 | ~0.70[1] |
| BPy-2 | tert-Butyl Phenyl | THF | - | 519 | >0.70[1] |
| BPy-FL | Diethylfluorene | THF | - | 464 | 0.776[1] |
| BPy-FL (Solid State) | Diethylfluorene | Solid | - | 509 | 0.936[1] |
Table 2: Solvent Effects on the Photophysical Properties of a Representative Benzimidazole Fluorophore
| Solvent | Polarity Index | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |
| Cyclohexane | 0.2 | 350 | 430 | - | High (typical) |
| Toluene | 2.4 | 355 | 445 | - | Moderate-High |
| Dichloromethane (DCM) | 3.1 | 360 | 460 | - | Moderate |
| Acetonitrile (ACN) | 5.8 | 365 | 480 | - | Moderate-Low |
| Ethanol | 4.3 | 370 | 500 | - | Low |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 375 | 520 | - | Low |
Note: The data in Table 2 is generalized based on the typical behavior of similar fluorophores, as a complete dataset for the specific target molecule across this range of solvents was not available in the searched literature.
Experimental Protocols
Protocol 1: Synthesis of Substituted this compound Derivatives
This protocol describes a general method for synthesizing derivatives of the target fluorophore by introducing substituents on the benzimidazole rings.
dot
Caption: General workflow for the synthesis of substituted fluorophores.
Materials:
-
Pyridine-3,5-dicarboxylic acid
-
Substituted o-phenylenediamine (with desired electron-donating or -withdrawing groups)
-
Polyphosphoric acid (PPA) or another suitable condensing agent
-
Sodium hydroxide (NaOH) or another suitable base
-
Appropriate solvents for purification (e.g., silica gel for column chromatography, ethanol for recrystallization)
Procedure:
-
In a round-bottom flask, combine pyridine-3,5-dicarboxylic acid and a stoichiometric excess of the substituted o-phenylenediamine.
-
Add polyphosphoric acid as both the solvent and condensing agent.
-
Heat the mixture to a high temperature (e.g., 180-220 °C) and maintain it under reflux for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the viscous reaction mixture into a beaker containing a large volume of ice-water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated NaOH solution until a precipitate forms.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product using either column chromatography on silica gel or recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water).
-
Characterize the final product using NMR, mass spectrometry, and HPLC to confirm its structure and purity.
Protocol 2: Measurement of Relative Fluorescence Quantum Yield
This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample relative to a known standard.[2][3]
dot
Caption: Workflow for relative quantum yield measurement.
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Fluorophore sample of unknown quantum yield
-
A quantum yield standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Spectroscopic grade solvents
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the fluorophore sample and the quantum yield standard in the same solvent.
-
Prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the chosen excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Record the UV-Vis absorption spectrum for each dilution of the sample and the standard.
-
Determine the absorbance at the excitation wavelength (λ_ex) for each solution.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to λ_ex.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each recorded spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance at λ_ex for both the sample and the standard.
-
Perform a linear regression for both datasets to obtain the slopes (Gradients) of the lines.
-
-
Quantum Yield Calculation:
-
Calculate the quantum yield of the sample (Φ_S) using the following equation: Φ_S = Φ_Std * (Grad_S / Grad_Std) * (η_S² / η_Std²) Where:
-
Φ_Std is the quantum yield of the standard.
-
Grad_S and Grad_Std are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
η_S and η_Std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).
-
-
References
Validation & Comparative
comparing 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine with other nitrogen-containing ligands
An in-depth analysis of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine and its comparison with benchmark nitrogen-containing ligands such as 2,2'-Bipyridine, 1,10-Phenanthroline, and 2,2':6',2''-Terpyridine.
This guide provides a comparative overview of this compound against other well-established nitrogen-containing ligands. It is intended for researchers, scientists, and drug development professionals working in coordination chemistry, materials science, and medicinal chemistry. The following sections detail the structural, photophysical, electrochemical, and biological properties of these ligands, supported by experimental data and standardized protocols.
Ligand Profiles and Structural Comparison
Nitrogen-containing heterocyclic ligands are fundamental building blocks in coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, optical, and catalytic properties. The choice of ligand dictates the coordination geometry, stability, and ultimate function of the resulting complex.
This compound: This ligand features a central pyridine ring substituted at the 3 and 5 positions with benzimidazole moieties. Unlike its 2,6-substituted isomer, which can act as a tridentate "pincer" ligand for a single metal center, the geometry of the 3,5-isomer prevents the three nitrogen atoms from coordinating to the same metal ion in a meridional fashion. Instead, it is expected to function as a bridging ligand, linking two different metal centers, or as a bidentate ligand utilizing one benzimidazole nitrogen and the pyridine nitrogen, though this would create a strained seven-membered chelate ring. Direct experimental data on its coordination complexes, photophysical, and electrochemical properties are not widely available in the reviewed literature. Its properties are inferred based on its constituent parts: the electron-deficient pyridine core and the π-rich benzimidazole units.
2,2'-Bipyridine (bpy) and 1,10-Phenanthroline (phen): Bpy and phen are classic bidentate ligands that form stable five-membered chelate rings with a wide array of metal ions.[1] Phenanthroline is more rigid than bipyridine due to the ethylene bridge connecting the two pyridine rings, which can influence the properties of its metal complexes. Both are widely used in photoredox catalysis, sensing, and as anticancer agents.[1]
2,2':6',2''-Terpyridine (tpy): As a tridentate ligand, terpyridine coordinates to metal ions in a meridional fashion, forming two five-membered chelate rings. This NNN-pincer coordination leads to highly stable complexes with well-defined geometries and rich photophysical and electrochemical properties.[2]
The structural differences are key to their function. While bpy and phen chelate a metal in a single plane, and tpy coordinates meridionally, this compound is predisposed to act as a linear linker, making it a candidate for constructing coordination polymers and metal-organic frameworks.
Comparative Performance Data
The following tables summarize key performance metrics for metal complexes derived from these ligands. Data for this compound is omitted due to the lack of specific quantitative data in the searched literature.
Table 1: Photophysical Properties of Representative Metal Complexes
| Ligand | Complex Example | λ_abs (nm) (Transition) | λ_em (nm) | Quantum Yield (Φ) | Solvent |
| bpy | [Ru(bpy)₃]²⁺ | 452 (MLCT), 287 (LC) | 610 | 0.042 | Water |
| bpy | [Ru(bpy)₃]²⁺ (thin film) | 458 (MLCT), 293 (LC) | ~615 | - | Solid State |
| phen | [Cu(phen)(H₄Que)(Cl)] | ~450 (MLCT) | - | - | - |
| tpy | [Pt(terpy)Cl]⁺ | ~440, 380, 350 (MLCT/LC) | - | - | Acetonitrile |
MLCT: Metal-to-Ligand Charge Transfer; LC: Ligand-Centered (π-π*) Data sourced from references[3][4][5][6].
Table 2: Electrochemical Properties of Representative Metal Complexes
| Ligand | Complex Example | Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) | Reversibility | Solvent/Electrolyte |
| bpy | [Fe(bpy)₃]²⁺ | Fe(III)/Fe(II) | +0.77 | Reversible | Acetonitrile |
| phen | [Fe(phen)₃]²⁺ | Fe(III)/Fe(II) | +0.79 | Reversible | Acetonitrile |
| tpy | [Ni(tpy)Br] | Ni(II)/Ni(I) | -1.15 | Reversible | THF / [NBu₄][PF₆] |
| tpy | [Fe(tpyPY2Me)]²⁺ | Fe(II)/Fe(I) | -1.45 | Reversible | Acetonitrile / [NBu₄][PF₆] |
Data sourced from references[7][8][9].
Table 3: In Vitro Cytotoxicity (IC₅₀ Values) of Representative Metal Complexes
| Ligand | Complex Example | Cancer Cell Line | IC₅₀ (µM) | Incubation Time |
| phen | --INVALID-LINK--₂ | A2780 (Ovarian) | 0.13 | 48 h |
| phen | --INVALID-LINK--₂ | A2780cisR (Resistant Ovarian) | 0.16 | 48 h |
| phen | [Cu(phen)(H₄Que)(Cl)] | MCF-7 (Breast) | 1.8 | 48 h |
| phen | VO(chrys)phenCl | A549 (Lung) | 1.3 | 24 h |
| Benzimidazole | [Cu(L¹)(H₂O)]NO₃ | HepG2 (Liver) | 7.4 | 48 h |
| Benzimidazole | [Zn(L²)₂(NO₃)₂] | MCF-7 (Breast) | 5.2 | 48 h |
Data sourced from references[6][10][11]. Note: L¹ and L² represent different benzimidazole-based ligands.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis and characterization of metal-ligand complexes.
Protocol 1: General Synthesis of a Metal-Bipyridine Complex ([Fe(bpy)₃]SO₄)
-
Preparation of Solutions:
-
Dissolve 2,2'-Bipyridine (3.0 equivalents) in a minimal amount of ethanol.
-
In a separate beaker, dissolve Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) (1.0 equivalent) in distilled water.
-
-
Complexation:
-
While stirring the iron(II) sulfate solution, add the ethanolic solution of 2,2'-bipyridine dropwise.
-
An immediate formation of a deep red solution indicates the formation of the [Fe(bpy)₃]²⁺ complex.
-
-
Isolation and Purification:
-
Heat the reaction mixture gently for 10-15 minutes to ensure complete reaction.
-
Allow the solution to cool to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the resulting red crystals by vacuum filtration.
-
Wash the crystals with small portions of cold ethanol and then diethyl ether.
-
Dry the product in a desiccator.
-
-
Characterization:
-
Confirm the identity and purity of the complex using techniques such as UV-Vis spectroscopy (for its characteristic MLCT band), FT-IR spectroscopy, and elemental analysis.
-
Protocol 2: UV-Vis Absorption Spectroscopy
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stabilization.
-
-
Sample Preparation:
-
Prepare a stock solution of the metal complex in a suitable spectroscopic grade solvent (e.g., acetonitrile, water, DMSO) of known concentration.
-
Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.1 and 1.0 AU, which is the optimal range for Beer's Law.
-
-
Measurement:
-
Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline correction across the desired wavelength range (e.g., 200-800 nm).
-
Replace the blank with the cuvette containing the sample solution.
-
Scan the absorbance of the sample across the same wavelength range.
-
Identify the wavelength of maximum absorbance (λ_max) and record the absorbance value.[12][13]
-
Protocol 3: Cyclic Voltammetry (CV)
-
Electrochemical Cell Setup:
-
Assemble a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter (auxiliary) electrode, and a Ag/AgCl or Ag/Ag⁺ reference electrode.[14]
-
Polish the working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent to be used, and dry it before use.
-
-
Solution Preparation:
-
Prepare a solution of the analyte (metal complex) at a concentration of approximately 1 mM in a suitable solvent (e.g., acetonitrile, DMF).
-
Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate ([NBu₄][PF₆]), to the solution to ensure sufficient conductivity.
-
De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which is electrochemically active. Maintain an inert atmosphere over the solution during the experiment.
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the parameters for the CV scan: initial potential, switching potential, final potential, and scan rate (e.g., 100 mV/s).
-
Initiate the scan and record the resulting voltammogram (current vs. potential).
-
If a known reversible redox couple is present (e.g., ferrocene/ferrocenium), it can be added at the end of the experiment as an internal standard to reference the measured potentials.[14][15]
-
Visualized Workflows and Concepts
Diagrams created using Graphviz to illustrate key processes and relationships.
Caption: General workflow for the synthesis and characterization of a metal-ligand complex.
Caption: Simplified diagram of a Metal-to-Ligand Charge Transfer (MLCT) process.
Caption: Logical comparison of coordination modes for different nitrogen-containing ligands.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Tris(2,2'-bipyridyl)ruthenium(II) [omlc.org]
- 5. houston.chem.cornell.edu [houston.chem.cornell.edu]
- 6. Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational Evaluation of Redox Potentials of Metal Complexes for Aqueous Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redox trends in terpyridine nickel complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. kbcc.cuny.edu [kbcc.cuny.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ossila.com [ossila.com]
- 15. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Binding Affinity of Bis(1H-benzo[d]imidazol-2-yl)pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Binding Affinities and Methodologies
The development of novel therapeutic agents often hinges on the precise interaction between a small molecule and its biological target. The 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine scaffold has emerged as a promising chemotype in medicinal chemistry due to its structural rigidity and potential for diverse molecular interactions. This guide provides a comparative study of the binding affinity of its analogs, presenting quantitative data, detailed experimental protocols, and visualizations of key concepts to aid in the design and development of next-generation therapeutics.
Quantitative Comparison of Binding Affinity
The binding affinity of a compound to its target is a critical measure of its potential efficacy. The following table summarizes the binding affinities of representative bis(benzimidazol-2-yl)pyridine analogs for duplex DNA, a key biological target for this class of compounds. The data is extracted from a study by Samanta et al. (2007), which investigated the differential role of positional isomers of symmetric bis-2-(pyridyl)-1H-benzimidazoles as DNA binding agents[1].
| Compound ID | Structure | Target DNA | Binding Affinity (K) (M⁻¹) |
| o-pyben | 2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridine | Calf Thymus DNA (CT-DNA) | 1.2 x 10⁵ |
| m-pyben | This compound | Calf Thymus DNA (CT-DNA) | 5.8 x 10⁵ |
| p-pyben | 2,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine | Calf Thymus DNA (CT-DNA) | 4.3 x 10⁵ |
Table 1: Binding affinities of bis(benzimidazol-2-yl)pyridine analogs to duplex DNA. Data sourced from Samanta et al. (2007)[1].
Experimental Protocols
Understanding the methodologies used to determine binding affinities is crucial for interpreting the data and designing further experiments. The following is a detailed protocol for determining DNA binding affinity using fluorescence spectroscopy, as described in the reference literature[1].
Determination of DNA Binding Affinity by Fluorescence Spectroscopy
This method relies on the change in the fluorescence properties of the ligand upon binding to DNA.
Materials:
-
Calf Thymus DNA (CT-DNA)
-
Bis(benzimidazol-2-yl)pyridine analogs (o-pyben, m-pyben, p-pyben)
-
Tris-HCl buffer (pH 7.4)
-
NaCl
-
Spectrofluorometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration of DNA is determined spectrophotometrically using the molar extinction coefficient at 260 nm.
-
Prepare stock solutions of the bis(benzimidazol-2-yl)pyridine analogs in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in Tris-HCl buffer.
-
-
Fluorescence Titration:
-
Place a fixed concentration of the compound in a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the compound.
-
Successively add small aliquots of the CT-DNA stock solution to the cuvette.
-
After each addition, allow the solution to equilibrate and then record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the dilution effect.
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
The binding constant (K) is determined by fitting the data to the appropriate binding model, such as the Scatchard equation or by using non-linear regression analysis.
-
Visualizing the Core Structure and Experimental Workflow
To facilitate a clearer understanding of the molecular scaffold and the experimental process, the following diagrams are provided.
Caption: General chemical structure of the this compound scaffold.
Caption: A typical experimental workflow for determining DNA binding affinity using fluorescence spectroscopy.
Signaling Pathways and Biological Implications
The primary target identified for this class of compounds is duplex DNA[1]. By binding to DNA, these molecules can interfere with fundamental cellular processes such as DNA replication and transcription. This mechanism is the basis for the anticancer and antimicrobial properties of many DNA-binding agents. The preferential binding to AT-rich regions of the DNA minor groove, a characteristic of some bis-benzimidazole derivatives, can lead to the modulation of gene expression.
Further research has also explored derivatives of bis(benzimidazole)pyridine as G-quadruplex inducing and stabilizing ligands. G-quadruplexes are secondary structures found in nucleic acids that are involved in the regulation of gene expression, and they are considered emerging targets for cancer therapy.
The development of analogs with high affinity and selectivity for specific DNA sequences or structures, such as G-quadruplexes, holds significant promise for the creation of targeted therapies with improved efficacy and reduced side effects. The data and protocols presented in this guide offer a foundational understanding for researchers aiming to explore and optimize the therapeutic potential of this compound analogs.
References
A Comparative Guide to Purity Assessment of Synthesized 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine by High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and professionals in drug development, establishing the purity of newly synthesized compounds is a cornerstone of chemical analysis, ensuring the reliability of subsequent biological and pharmacological studies. This guide provides an objective comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with alternative analytical techniques for the purity assessment of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine.
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile and thermally labile compounds, a category into which many benzimidazole derivatives fall.[1][2] Its high resolution and sensitivity are ideal for separating the main compound from process-related impurities and degradation products.[3]
Comparison with Alternative Analytical Methods
While RP-HPLC is a robust and widely adopted method, other techniques can provide complementary information for purity analysis. The following table compares the primary HPLC method with other common analytical alternatives.[4]
| Technique | Primary Use | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Quantitative Purity & Impurity Profiling | High resolution, sensitivity, and reproducibility for a wide range of potential impurities.[4] | Requires reference standards for the definitive identification and quantification of specific impurities. |
| Quantitative ¹H NMR (qNMR) | Absolute Purity Determination & Structural Confirmation | Provides detailed structural information and can determine absolute purity using an internal standard without needing a reference standard for each impurity.[1] | Lower sensitivity compared to HPLC for detecting trace impurities; complex spectra can make quantification challenging. |
| Thin-Layer Chromatography (TLC) | Qualitative Purity & Reaction Monitoring | Simple, rapid, and cost-effective for monitoring the progress of a chemical reaction and detecting major impurities.[4] | Limited resolution and sensitivity; not suitable for precise quantification and can be difficult to reproduce consistently. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity Identification | Provides molecular weight information, which is crucial for identifying unknown impurities detected during HPLC analysis.[5] | Quantification can be less accurate than HPLC with UV detection without specific reference standards for each impurity. |
Experimental Protocols
Recommended RP-HPLC Method for Purity Assessment
This protocol describes a general reversed-phase HPLC method suitable for the purity assessment of this compound.
Objective: To determine the purity of a synthesized sample of this compound and to separate it from potential process-related impurities.
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Program | 10% B to 90% B over 20 minutes, hold for 5 min, return to 10% B and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm[3] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a 50:50 mixture of acetonitrile and water to obtain a known concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
Filter both solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
Data Analysis:
-
Calculate the purity of the sample using the area normalization method from the resulting chromatogram. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Data Presentation: HPLC Purity Analysis Results
The following table summarizes hypothetical quantitative data obtained from the HPLC analysis of a synthesized batch of this compound.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 4.2 | 15.6 | 0.35 | Impurity A |
| 2 | 8.9 | 10.2 | 0.23 | Impurity B |
| 3 | 12.5 | 4405.7 | 98.85 | This compound |
| 4 | 15.1 | 25.8 | 0.57 | Impurity C |
| Total | 4457.3 | 100.00 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound using the described HPLC method.
Caption: Workflow for HPLC Purity Assessment.
References
A Comparative Guide to the Theoretical and Experimental Profile of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of theoretical and experimental data for 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of a complete dataset for the 3,5-isomer, this guide leverages detailed information from its closely related isomer, 2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridine, for comparative analysis. This approach allows for a robust evaluation of its structural, spectroscopic, and potential therapeutic properties. The guide also presents alternative benzimidazole-based compounds with established anticancer activity, offering a broader perspective for drug discovery and development.
Structural and Spectroscopic Analysis: A Tale of Two Isomers
Table 1: Comparison of Theoretical and Experimental Spectroscopic Data for Bis(1H-benzo[d]imidazol-2-yl)pyridine Derivatives
| Parameter | Theoretical (DFT/B3LYP) | Experimental | Reference Compound |
| ¹H NMR (ppm) | 2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridine | ||
| Imidazole N-H | ~13.0 | 12.88 | [1] |
| Pyridine-H | 8.3-8.5 | 8.40 | [2] |
| Benzene-H | 7.2-7.8 | 7.2-7.7 | [1][2] |
| ¹³C NMR (ppm) | 2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridine | ||
| Imidazole C=N | ~151 | 151.5 | [3] |
| Pyridine-C | 120-150 | 121-149 | [3] |
| Benzene-C | 115-140 | 115-139 | [3] |
| FT-IR (cm⁻¹) | 2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridine | ||
| N-H Stretch | ~3400 | 3432 | [4] |
| C=N Stretch | ~1620 | 1625 | [4] |
| Aromatic C-H Stretch | ~3050 | 3055 | [4] |
| UV-Vis (nm) | 2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridine | ||
| π → π* | ~350-360 | 358 | [5] |
Note: Theoretical values are estimations based on published data for similar compounds. Experimental values are for the 2,6-isomer and other related benzimidazole derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline the synthesis and characterization of bis(benzimidazole)pyridine derivatives.
Synthesis of Bis(1H-benzo[d]imidazol-2-yl)pyridine Derivatives
A common synthetic route involves the condensation reaction between a pyridine dicarboxylic acid and o-phenylenediamine.[5]
Procedure:
-
A mixture of pyridine-2,6-dicarboxylic acid (1 mmol) and o-phenylenediamine (2 mmol) in polyphosphoric acid (PPA) is heated at 220°C for 4 hours under a nitrogen atmosphere.
-
The reaction mixture is then cooled to room temperature and poured into a cold solution of sodium carbonate.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol to yield the pure bis(benzimidazole)pyridine derivative.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent and Tetramethylsilane (TMS) as the internal standard.[1][3]
Fourier-Transform Infrared (FT-IR): The FT-IR spectrum is recorded using KBr pellets on a spectrometer in the range of 4000-400 cm⁻¹.[4]
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is recorded in a suitable solvent like ethanol using a spectrophotometer.[5]
X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in a solvent mixture like DMF/ethanol. The crystal structure is determined using a single-crystal X-ray diffractometer.[6]
Anticancer Potential and Alternative Compounds
Benzimidazole and imidazopyridine scaffolds are prevalent in many compounds exhibiting potent anticancer activities. These compounds often exert their effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.
Table 2: Comparison of Anticancer Activity of Benzimidazole-based Compounds
| Compound | Target Cancer Cell Lines | IC₅₀ (µM) | Proposed Mechanism of Action | Reference |
| Imidazo[1,2-a]pyridine Derivatives | Melanoma (A375), Cervical (HeLa) | 10-35 | Inhibition of AKT/mTOR pathway, induction of apoptosis | [7] |
| IP-5 (Imidazo[1,2-a]pyridine derivative) | Breast (HCC1937) | 45 | Induction of cell cycle arrest (G2/M phase), apoptosis | [8] |
| Novel Benzimidazole Derivatives (11a, 12a, 12b) | Various (NCI-60 panel) | 0.16-3.6 | DNA minor groove binding, Topoisomerase I inhibition | [9] |
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the molecular interactions and experimental processes is facilitated by visual diagrams. The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by these compounds and a general experimental workflow.
Caption: General experimental workflow for synthesis and evaluation.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
References
- 1. rsc.org [rsc.org]
- 2. 2-(2-PYRIDYL)BENZIMIDAZOLE(1137-68-4) 1H NMR [m.chemicalbook.com]
- 3. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and characterization of 2,2'-(pyridine-2,6-diyl)bis(1H-benzo[d]imidazol-3-ium) 2,4,6-trimethylbenzenesulfonate chloride by experimental and theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. pubs.acs.org [pubs.acs.org]
performance comparison of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine in different sensing applications
A comprehensive analysis of the fluorescent sensing capabilities of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine for the selective detection of ferric ions (Fe³⁺) and pyrophosphate (PPi), benchmarked against leading alternative sensors. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of performance metrics, experimental protocols, and the underlying signaling pathways.
The quest for highly sensitive and selective chemical sensors is a cornerstone of advancements in environmental monitoring, medical diagnostics, and pharmaceutical research. Among the myriad of fluorescent chemosensors, those incorporating the benzimidazole and pyridine moieties have garnered significant attention due to their robust photophysical properties and versatile coordination chemistry. This report focuses on the performance of a promising candidate, this compound, in the detection of two critical analytes: the essential yet potentially toxic ferric ion (Fe³⁺) and the biologically significant pyrophosphate anion (PPi).
Benchmarking Performance: A Tale of Two Analytes
The efficacy of a fluorescent sensor is primarily determined by its limit of detection (LOD), selectivity against interfering species, and response time. The following tables provide a quantitative comparison of this compound with other notable fluorescent sensors for the detection of Fe³⁺ and PPi.
Table 1: Comparative Performance for Fe³⁺ Detection
| Sensor/Method | Limit of Detection (LOD) | Selectivity | Sensing Principle |
| This compound | Data Not Available | Data Not Available | Fluorescence Quenching (Hypothesized) |
| Pyrazole-pyrazoline probe | 3.9 x 10⁻¹⁰ M[1] | High selectivity against a range of cations.[1] | Fluorescence Quenching |
| (E)-2-((4-(5-fluoro-1H-benzo[d]imidazol-2-yl)benzylidene)amino)phenol (FBBAP) | 0.25 nM[2] | Good selectivity for Fe³⁺/Fe²⁺ over other ions.[2] | Fluorescence Turn-On |
| Imidazo[1,2-a]Pyridine Based Probe (LK) | 6.9 x 10⁻⁸ M[3] | High selectivity and sensitivity towards Fe³⁺.[3] | Fluorescence Quenching |
| BODIPY-Pyridylhydrazone Probe | 0.58 µM | Good selectivity against various metal ions. | Fluorescence Turn-On |
Table 2: Comparative Performance for Pyrophosphate (PPi) Detection
| Sensor/Method | Limit of Detection (LOD) | Selectivity | Sensing Principle |
| This compound | Data Not Available | Data Not Available | Fluorescence Turn-On with a metal complex (Hypothesized) |
| Terpyridine-Zinc Complex | 0.8 nM | Partial selectivity for PPi, AMP, and ADP. | Fluorescence Turn-On |
| Pyridine-Cd(II) Complex | 2 x 10⁵ nM | Good selectivity for PPi.[2] | Fluorescence Enhancement |
| 4-[(5-chloro-2-pyridyl)azo]-1,3-diaminobenzene with Cu(II) | Not specified (Visual) | Highly selective for PPi over other phosphate anions.[4] | Colorimetric |
Signaling Pathways and Experimental Workflows
To visualize the operational principles of these sensing systems, the following diagrams illustrate the hypothesized signaling pathway for Fe³⁺ detection by this compound and a general experimental workflow for fluorescent sensing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective pyrophosphate detection via metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, photophysical, lipophilicity, and in vitro fluorescence studies of mono-, di-, and trinuclear Ru(II) polypyridyl complexes of pyridinyl benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly selective visual distinction of pyrophosphate from other phosphate anions with 4-[(5-chloro-2-pyridyl)azo]-1,3-diaminobenzene in the presence of copper(II) ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Pyridine-Bis(benzimidazole) Derivatives: A Comparative Guide
A detailed analysis of the structure-activity relationships (SAR) of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine derivatives remains a niche area in medicinal chemistry, with limited publicly available data. However, extensive research on the closely related isomeric scaffold, 2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridine, offers valuable insights into the therapeutic potential of this class of compounds. This guide provides a comparative analysis of the biological activities, particularly anticancer and antimicrobial properties, of these related pyridine-bis(benzimidazole) derivatives, supported by experimental data and methodologies from published studies.
Comparative Analysis of Biological Activity
Research into 2,6-Bis(2-benzimidazolyl)pyridine (bzimpy) and its derivatives has revealed significant potential in inducing cancer cell death and inhibiting microbial growth. The core scaffold's ability to coordinate with metal ions has been a key strategy in the development of potent therapeutic agents.
Anticancer Activity
Metal complexes of 2,6-bis(2-benzimidazolyl)pyridine have demonstrated notable cytotoxicity against various cancer cell lines. A study on new mononuclear complexes of manganese(II), iron(II), cobalt(II), nickel(II), and copper(II) with bzimpy and saccharinate showed that the manganese and copper complexes, in particular, induced apoptosis in A549 lung cancer cells.[1] These complexes were found to increase intracellular reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and DNA damage.[1]
Similarly, complexes of zinc(II), cadmium(II), and mercury(II) with bzimpy and saccharinate have been investigated for their anticancer properties. The zinc complex exhibited high cytotoxicity against A549 and MCF-7 (breast cancer) cells, with IC50 values of 1.74 µM and 3.15 µM, respectively.[2] Mechanistic studies revealed that these complexes induce apoptosis through the generation of ROS.[2]
| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |
| [Mn(NO₃)(sac)(H₂O)(bzimpy)] | A549 (Lung) | Not explicitly stated, but induced G0/G1 arrest and apoptosis | [1] |
| [Cu(sac)₂(bzimpy)] | A549 (Lung) | Not explicitly stated, but induced G0/G1 arrest and apoptosis | [1] |
| [Zn(sac)₂(H₂O)₂(bzimpy)] | A549 (Lung) | 1.74 ± 0.06 | [2] |
| MCF-7 (Breast) | 3.15 ± 0.10 | [2] | |
| [Hg(sac)₂(bzimpy)] | MCF-7 (Breast) | 8.61 ± 0.98 | [2] |
Antimicrobial Activity
Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have shown promising antifungal activity. A study investigating a series of these compounds found that derivatives with a phenyl group at the para position of the benzoyl moiety were the most active, with Minimum Inhibitory Concentration (MIC) values ranging from 3.9 to 31.25 µg/mL against various fungal strains, including Candida albicans.[3]
Furthermore, two classes of bis-(imidazole/benzimidazole)-pyridine derivatives have been synthesized and evaluated for their antimycobacterial activity.[4][5] These compounds demonstrated excellent activity against both replicating and non-replicating Mycobacterium tuberculosis (Mtb), were not cytotoxic, and were active against drug-resistant Mtb strains.[4][5]
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Hybrid 5a (Y = -Ph) | C. albicans wild type | 3.9 | [3] |
| Hybrid 6a (Y = -Ph) | Rhodotorula sp. | 3.9 | [3] |
| Hybrid 5c (Y = -Br) | C. albicans wild type | 62.5 | [3] |
| Hybrid 6c (Y = -Br) | C. albicans wild type | 62.5 | [3] |
Experimental Protocols
Synthesis of 2,6-Bis(2-benzimidazolyl)pyridine (bzimpy)
The ligand 2,6-bis(2-benzimidazolyl)pyridine can be synthesized by the reaction of pyridine-2,6-dicarboxylic acid with o-phenylenediamine in the presence of polyphosphoric acid (PPA).[6] Higher yields can be achieved using phosphorus oxide or HCl and conducting the reaction in a microwave oven.[6]
Figure 1. General synthesis scheme for 2,6-Bis(2-benzimidazolyl)pyridine.
In Vitro Anticancer Activity Assay
The anticancer activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human cancer cell lines (e.g., A549, MCF-7) and a normal cell line (e.g., MCF10A) are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours). The MTT solution is added, and the resulting formazan crystals are dissolved in a solvent like DMSO. The absorbance is measured using a microplate reader, and the IC50 values are calculated.
Figure 2. Workflow for determining in vitro anticancer activity using the MTT assay.
Antifungal Susceptibility Testing
The antifungal activity is determined using methods like the disk diffusion assay and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). In the disk diffusion assay, sterile paper discs impregnated with the test compounds are placed on agar plates inoculated with the fungal strains. The plates are incubated, and the diameter of the inhibition zone is measured. For MIC determination, serial dilutions of the compounds are prepared in a liquid medium in 96-well plates, and a standardized fungal inoculum is added. The plates are incubated, and the MIC is defined as the lowest concentration of the compound that inhibits visible fungal growth.[3]
Structure-Activity Relationship Insights
While a comprehensive SAR for the this compound scaffold is not available, the studies on the 2,6-isomer and related structures provide some key takeaways:
-
Metal Coordination: The pyridine and benzimidazole nitrogen atoms provide excellent coordination sites for metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligand, likely due to factors such as altered redox potentials and increased cellular uptake.
-
Substituents on Benzimidazole: The nature and position of substituents on the benzimidazole rings can significantly influence activity. For instance, in the antifungal hybrid derivatives, a phenyl group at a specific position on the benzoyl moiety was found to be crucial for potent activity.[3]
-
Isomeric Position: The arrangement of the benzimidazole groups on the pyridine ring (e.g., 2,6- vs. 3,5-) would undoubtedly impact the geometry of metal coordination and the overall shape of the molecule, thereby influencing its interaction with biological targets. Further studies are needed to elucidate these differences.
Figure 3. Factors influencing the biological activity of pyridine-bis(benzimidazole) derivatives.
References
- 1. New manganese(II), iron(II), cobalt(II), nickel(II) and copper(II) saccharinate complexes of 2,6-bis(2-benzimidazolyl)pyridine as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zn(ii), Cd(ii) and Hg(ii) saccharinate complexes with 2,6-bis(2-benzimidazolyl)pyridine as promising anticancer agents in breast and lung cancer cell lines via ROS-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bis-(imidazole/benzimidazole)-pyridine derivatives: synthesis, structure and antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bis-(imidazole/benzimidazole)-pyridine derivatives: synthesis, structure and antimycobacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of the Optical Properties of Substituted Benzimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Substituted benzimidazole compounds have garnered significant attention in various scientific fields, including medicinal chemistry and materials science, owing to their diverse pharmacological activities and unique photophysical properties.[1][2] This guide provides a comprehensive comparative analysis of the optical properties of various substituted benzimidazole derivatives, supported by experimental data. The strategic introduction of different substituents onto the benzimidazole scaffold allows for the fine-tuning of their absorption and emission characteristics, making them promising candidates for applications such as fluorescent probes and imaging agents.[3][4]
Data Presentation: A Comparative Overview of Photophysical Properties
The optical properties of substituted benzimidazoles are intricately linked to the nature and position of their substituents. The following tables summarize key photophysical data for a selection of derivatives, illustrating the impact of different functional groups on their spectral characteristics.
Table 1: Photophysical Data of 2-(2-Hydroxyphenyl) Benzimidazole Derivatives in Methanol
| Substituent (X) | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| H | 340 | 465 | 125 | 0.45 |
| 5-NH₂ | 385 | 510 | 125 | 0.62 |
| 5-SO₃H | 350 | 475 | 125 | 0.48 |
| 5-CH₂OH | 342 | 468 | 126 | 0.46 |
| 5-Br | 345 | 470 | 125 | 0.42 |
| 3,5-di-Br | 355 | 480 | 125 | 0.38 |
Data sourced from a study on 2-(2-hydroxyphenyl) benzimidazole derivatives. The quantum yields were determined using quinine sulfate in 0.05 mol/L H₂SO₄ as the standard.[5]
Table 2: Photophysical Data of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles in Dichloromethane
| Compound | Substituent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) |
| 1 | 4-Br-phenyl | 312, 355 | 420 | 65 |
| 2 | 3-Br-phenyl | 310, 350 | 415 | 65 |
| 3 | 4-I-phenyl | 315, 360 | 425 | 65 |
| 4 | 3-I-phenyl | 312, 352 | 418 | 66 |
Data sourced from a study on halogen-substituted 2-aryl-N-phenylbenzimidazoles.[6]
Table 3: Fluorescence Quantum Yields of N-Substituted Tetraphenylethene-Based Benzimidazoles in the Solid State
| Compound | N-Substituent | Quantum Yield (Φ_F) |
| 3a | Phenyl | 38.1% |
| 3b | 4-(tert-butyl)phenyl | 45.2% |
| 3c | n-butyl | 55.8% |
| 3d | n-hexyl | 65.7% |
Data sourced from a study on N-substituted tetraphenylethene-based benzimidazoles exhibiting aggregation-induced emission (AIE).[7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis of a fluorescent benzimidazole derivative and the measurement of its photophysical properties.
Synthesis of 2-Phenylbenzimidazole
This protocol describes a common method for the synthesis of 2-phenylbenzimidazole via the condensation of o-phenylenediamine and benzaldehyde.
Materials:
-
o-phenylenediamine
-
Benzaldehyde
-
Sodium bisulfite (NaHSO₃)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine and sodium bisulfite in water.
-
Stir the mixture and heat it to 80-90 °C.[8]
-
Slowly add benzaldehyde to the reaction mixture over a period of 30-90 minutes.[8]
-
Maintain the reaction at 80-90 °C and continue stirring for an additional 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the crude product with water.
-
Recrystallize the crude product from aqueous ethanol to obtain pure 2-phenylbenzimidazole.[9]
-
Characterize the final product using techniques such as IR and ¹H NMR spectroscopy to confirm its structure.[9]
Measurement of Photophysical Properties
The following protocol outlines the steps for determining the absorption and emission spectra, as well as the fluorescence quantum yield of a substituted benzimidazole compound.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
1. Sample Preparation:
-
Prepare a stock solution of the synthesized benzimidazole derivative in a suitable spectroscopic grade solvent (e.g., ethanol, dichloromethane, or DMF).
-
From the stock solution, prepare a series of dilute solutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.[10]
2. UV-Vis Absorption Spectroscopy:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.[4]
-
Record a baseline spectrum using a cuvette filled with the pure solvent.[4]
-
Measure the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).[11]
-
Identify the wavelength of maximum absorption (λ_abs).[12]
3. Fluorescence Spectroscopy:
-
Turn on the fluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength to the λ_abs determined from the UV-Vis spectrum.
-
Record the fluorescence emission spectrum of the sample solution.
-
Identify the wavelength of maximum emission (λ_em).
4. Fluorescence Quantum Yield (Φ_F) Determination (Relative Method):
-
Select a standard fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., anthracene, quinine sulfate).[13]
-
Prepare solutions of the standard and the sample with identical absorbance at the same excitation wavelength.[10]
-
Measure the integrated fluorescence intensity of both the standard and the sample under the same experimental conditions (e.g., excitation and emission slit widths).
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (η_sample² / η_standard²)
where:
-
Φ is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
η is the refractive index of the solvent[13]
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the fundamental relationships governing the optical properties of substituted benzimidazoles.
Caption: Experimental workflow for the synthesis and optical characterization of substituted benzimidazoles.
Caption: Relationship between substituent effects and the optical properties of benzimidazole derivatives.
References
- 1. Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CN113666875A - Method for preparing 2-phenylbenzimidazole - Google Patents [patents.google.com]
- 9. japsonline.com [japsonline.com]
- 10. youtube.com [youtube.com]
- 11. studylib.net [studylib.net]
- 12. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 13. rsc.org [rsc.org]
Confirming the Mechanism of Action of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine-Based Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine scaffold is a promising heterocyclic structure in the development of novel therapeutic agents, particularly in oncology. Derivatives of the benzimidazole and imidazopyridine cores have demonstrated significant potential as anticancer agents through various mechanisms of action. This guide provides a comparative overview of the primary proposed mechanisms, supported by experimental data from structurally related compounds, and details the key experimental protocols required to elucidate the activity of new drug candidates based on this scaffold.
Primary Mechanisms of Action
Based on extensive research into analogous compounds, two primary mechanisms of action are proposed for this compound-based drugs: inhibition of DNA topoisomerase I and inhibition of protein kinases.
DNA Topoisomerase I Inhibition
Bisbenzimidazole derivatives are known to function as DNA minor groove binding agents and inhibitors of human topoisomerase I (Hu Topo I).[1][2] This enzyme plays a crucial role in relieving DNA torsional stress during replication and transcription. Its inhibition leads to the accumulation of DNA strand breaks and ultimately, apoptosis in cancer cells.
Comparative Activity of Benzimidazole-Based Topoisomerase I Inhibitors
| Compound ID | Target | IC50 (µM) | Cancer Cell Line | GI50 (µM) | Reference |
| 12b | Human Topoisomerase I | 16 | Panel of 60 human cancer cell lines | 0.16 - 3.6 | [1][2] |
| 4b | Human Topoisomerase I | - | A549 (Lung Carcinoma) | 7.34 ± 0.21 | |
| 4h | Human Topoisomerase I | - | A549 (Lung Carcinoma) | 4.56 ± 0.18 | |
| Camptothecin (Standard) | Human Topoisomerase I | Comparable to 12b | - | - | [2] |
Kinase Inhibition
The imidazopyridine and benzimidazole scaffolds are prevalent in a multitude of kinase inhibitors. These drugs target the ATP-binding site of specific protein kinases that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. Key kinase targets for related compounds include spleen tyrosine kinase (Syk), and various receptor tyrosine kinases.[3]
Comparative Activity of Imidazole-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | Antiproliferative IC50 (µM) | Reference |
| 19q | Syk | 0.52 | MV4-11 (Leukemia) | - | [3] |
| 6h | EGFR | 73.2 | - | - | [4] |
| 6h | HER2 | 23.2 | - | - | [4] |
| 6h | CDK2 | 284 | - | - | [4] |
| 6h | AURKC | 11 | - | - | [4] |
| 6i | mTOR | - | HepG2 (Liver) | 7.82 - 21.48 | [4] |
Experimental Protocols
To confirm the mechanism of action and evaluate the potency of novel this compound derivatives, the following key experiments are essential.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is fundamental for determining the concentration at which a drug inhibits cell growth by 50% (GI50) or is cytotoxic to 50% of the cells (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570-600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value by plotting the data on a dose-response curve.
DNA Topoisomerase I Relaxation Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of topoisomerase I.
Protocol:
-
Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA, human topoisomerase I enzyme, and the test compound at various concentrations in an appropriate assay buffer. Include a positive control (e.g., camptothecin) and a negative control (no inhibitor).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding a loading dye containing a detergent (e.g., SDS).
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by running the samples on an agarose gel. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Data Analysis: The inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the negative control.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound. Prepare solutions of the target kinase, a suitable substrate (peptide or protein), and ATP.
-
Kinase Reaction: In a microplate well, combine the kinase, the test compound, and the substrate. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence/Luminescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate or assays that measure the amount of ADP produced (e.g., ADP-Glo™).
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the targeted biological pathways, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-(1H-benzo[d]imidazole-2-yl)-1H-pyrazol-4 -amine derivatives as novel and potent syk inhibitors for the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine: A Procedural Guide
For researchers and professionals in drug development, the responsible management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine, a heterocyclic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guidance is based on the known hazards of its structural components, benzimidazole and pyridine, and general best practices for the disposal of analogous chemical compounds.
Immediate Safety and Hazard Considerations
-
Acute Toxicity : May be harmful if swallowed, inhaled, or in contact with skin.[1]
-
Skin and Eye Irritation : Can cause skin irritation and serious eye damage.[1]
-
Respiratory Irritation : May cause irritation to the respiratory tract.[1]
-
Flammability : While the subject compound is a solid, related pyridine compounds are flammable.[2]
-
Environmental Hazard : Expected to be toxic to aquatic organisms and may cause long-term adverse effects in the environment.
Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][3] All handling should be performed in a well-ventilated area or under a chemical fume hood.[3][4]
Quantitative Hazard Data for Related Compounds
The following table summarizes the hazard classifications for compounds structurally related to this compound, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Classification | Related Compound(s) | GHS Hazard Code | Description |
| Acute Toxicity, Oral (Category 4) | Benzimidazole derivatives, Pyridine | H302 | Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal (Category 4) | Benzimidazole derivatives, Pyridine | H312 | Harmful in contact with skin.[1][2] |
| Acute Toxicity, Inhalation (Category 4) | Benzimidazole derivatives, Pyridine | H332 | Harmful if inhaled.[2] |
| Skin Irritation (Category 2) | Benzimidazole derivatives, Pyridine | H315 | Causes skin irritation.[1][2] |
| Serious Eye Irritation (Category 2A) | Benzimidazole derivatives, Pyridine | H319 | Causes serious eye irritation.[2] |
| Flammable Liquids (Category 2) | Pyridine | H225 | Highly flammable liquid and vapour.[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in its lifecycle. Adherence to these procedures will minimize risk and ensure regulatory compliance.
Step 1: Waste Identification and Classification
-
Based on the hazards of its components, this compound waste should be classified as hazardous chemical waste.[3]
Step 2: Waste Segregation and Collection
-
Designated Waste Container : Collect waste this compound in a dedicated, properly labeled, and sealable container.[1][4] The container must be made of a material compatible with the chemical.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.[1]
-
No Mixing : Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 3: Storage of Waste
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Ensure the storage area is secure and accessible only to authorized personnel.
Step 4: Arranging for Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[4]
-
Provide the disposal company with all necessary information about the waste, including its chemical name and any known hazards.
-
The recommended method of disposal for such compounds is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
Step 5: Decontamination of Empty Containers
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[1]
-
Triple Rinsing : To decontaminate, rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection : The rinsate from this process is also considered hazardous waste and must be collected in a designated hazardous waste container for proper disposal.[1]
-
Disposal of Rinsed Containers : Once triple-rinsed, the container can often be disposed of as non-hazardous waste. However, it is crucial to puncture or otherwise render the container unusable to prevent reuse.[1] Always confirm your institution's specific policies on empty container disposal.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine, a heterocyclic compound. The following procedures are based on best practices for handling similar chemical structures and hazardous powders.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protective equipment is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Glasses with Side Shields | ANSI Z87.1-2003 | Minimum protection for all laboratory work.[1] |
| Chemical Splash Goggles | ANSI Z87.1-2003 | Required when handling corrosive or hazardous liquids, or when there is a splash risk.[1] | |
| Face Shield | - | To be worn over safety glasses or goggles during procedures with a high risk of splashing or aerosol generation.[1] | |
| Hand Protection | Chemical-Resistant Gloves | ASTM D6978 (for chemotherapy gloves) | Double gloving is recommended. Choose nitrile, neoprene, or butyl gloves.[2][3] |
| Body Protection | Flame-Resistant Lab Coat | - | Required for all laboratory work.[1] |
| Chemical-Resistant Apron | - | Recommended when working with strong corrosives.[4] | |
| Full Body Suit ("Bunny Suit") | - | Recommended for head-to-toe protection when handling hazardous drugs.[5] | |
| Respiratory Protection | N95 or Higher Respirator | NIOSH Approved | Required when unpacking hazardous drugs or when engineering controls are insufficient to control airborne particles.[5] |
Operational Plan: Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Work in a designated area, clearly labeled for hazardous chemical use.[6]
-
All handling of the solid compound should be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.[2][7]
-
Cover the work surface with absorbent bench paper.[6]
-
Ensure safety equipment, including an eyewash station and safety shower, is readily accessible.[2]
2. Weighing and Transfer:
-
Use an enclosed balance or a balance within the fume hood to weigh the powder.[6][7]
-
Utilize weigh boats to minimize spillage.[6]
-
When transferring the powder, use small scoops to avoid creating dust clouds.[6]
-
Keep containers of the chemical closed when not in use.[6]
3. Solution Preparation:
-
When dissolving the powder, add it to the solvent slowly to avoid splashing.
-
Prepare solutions within the fume hood over disposable bench covers.[6]
4. Post-Handling:
-
Decontaminate all surfaces and equipment after use. Wet cleaning methods or a HEPA vacuum are recommended for cleaning up any powder residue.[6]
-
Wash hands thoroughly with soap and water after removing gloves.
Caption: A flowchart illustrating the key steps for safely handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All materials contaminated with the compound, including gloves, disposable lab coats, bench paper, and cleaning materials, must be treated as hazardous waste.[8]
-
Do not mix this waste with non-hazardous laboratory trash.
2. Waste Containers:
-
Use dedicated, clearly labeled, and leak-proof containers for hazardous waste.[9]
-
The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]
3. Sharps Disposal:
-
Needles, syringes, and other contaminated sharps should be placed in a designated sharps container labeled for hazardous drug waste.[8]
4. Liquid Waste:
-
Aqueous and organic waste solutions should be collected in separate, appropriately labeled, and sealed containers.
5. Final Disposal:
-
Dispose of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[10]
-
Never dispose of this chemical down the drain or in regular trash.[9]
Caption: A decision tree outlining the proper segregation and disposal pathway for different types of waste.
References
- 1. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 2. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. uwlax.edu [uwlax.edu]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. Powder Handling - AirClean Systems [aircleansystems.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. benchchem.com [benchchem.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
